N-Boc-3-bromo-4-methylindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-4-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXXRZFCVHOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153026 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-64-2 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Boc-3-bromo-4-methylindole (CAS: 1305320-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-bromo-4-methylindole, with the CAS number 1305320-64-2, is a valuable synthetic intermediate in the field of medicinal chemistry. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position of the indole scaffold, combined with the nitrogen-protection afforded by the tert-butoxycarbonyl (Boc) group, makes it a versatile building block for the synthesis of a diverse range of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Chemical Properties and Data
This compound is a halogenated and protected indole derivative. The Boc protecting group enhances its stability and solubility in organic solvents, while the bromo-substituent serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
| Property | Value | Source |
| CAS Number | 1305320-64-2 | [1] |
| Molecular Formula | C₁₄H₁₆BrNO₂ | [1] |
| Molecular Weight | 310.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | - |
Spectroscopic Data:
| ¹H NMR (Anticipated) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Boc (tert-butyl) | ~1.6 | s | - |
| CH₃ (at C4) | ~2.4 | s | - |
| H-2 | ~7.5 | s | - |
| H-5 | ~7.2 | t | ~7.8 |
| H-6 | ~7.0 | d | ~7.8 |
| H-7 | ~7.9 | d | ~7.8 |
| ¹³C NMR (Anticipated) | Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28.0 |
| Boc (C(CH₃)₃) | ~84.0 |
| CH₃ (at C4) | ~18.0 |
| C-2 | ~125.0 |
| C-3 | ~100.0 |
| C-3a | ~128.0 |
| C-4 | ~130.0 |
| C-5 | ~122.0 |
| C-6 | ~120.0 |
| C-7 | ~115.0 |
| C-7a | ~135.0 |
| Boc (C=O) | ~150.0 |
Synthesis
A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 4-methylindole: N-protection followed by regioselective bromination.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-methyl-1H-indole-1-carboxylate (N-Boc-4-methylindole)
This procedure is based on standard N-Boc protection protocols for indoles.
-
Materials:
-
4-Methylindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of 4-methylindole (1.0 eq) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-methylindole.
-
Step 2: Synthesis of tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate (this compound)
This procedure is based on the regioselective bromination of N-protected indoles.
-
Materials:
-
N-Boc-4-methylindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve N-Boc-4-methylindole (1.0 eq) in anhydrous THF or CCl₄ and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Applications in Drug Discovery and Organic Synthesis
The bromine atom at the C-3 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole C-3 position and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for synthesizing biaryl structures, which are common motifs in kinase inhibitors.
-
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between the indole C-3 position and an alkene, leading to the synthesis of 3-alkenylindole derivatives.
-
General Protocol:
-
Combine this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between the indole C-3 position and a primary or secondary amine, yielding 3-aminoindole derivatives.
-
General Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, LiHMDS).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat at 80-110 °C until the reaction is complete.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Relevance in Signaling Pathways and Therapeutic Areas
Indole derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including as anticancer agents.[2][3] Specifically, substituted indoles have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5]
The functionalization of the this compound core through the aforementioned cross-coupling reactions allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases. For instance, the introduction of specific aryl or heteroaryl moieties at the C-3 position can lead to compounds that target the ATP-binding site of kinases such as Src, EGFR, and BRAF, which are implicated in various cancers.[2][5] The 4-methyl group can also play a role in modulating the steric and electronic properties of the molecule to enhance binding affinity and selectivity.
Conclusion
This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of diverse and complex indole derivatives. Researchers in drug discovery can leverage this intermediate to develop novel kinase inhibitors and other therapeutic agents targeting a range of diseases, particularly cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in the laboratory and advance the development of new bioactive molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Synthesis and preliminary biological studies of 3-substituted indoles accessed by a palladium-catalyzed enantioselective alkene difunctionalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on N-Boc-3-bromo-4-methylindole
This guide provides detailed information on the molecular properties of N-Boc-3-bromo-4-methylindole, a compound relevant to researchers, scientists, and professionals in the field of drug development.
Molecular Data
The key molecular identifiers for this compound are summarized in the table below. This data is crucial for experimental design, chemical synthesis, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C14H16BrNO2 | [1][2][3] |
| Molecular Weight | 310.2 g/mol | [1] |
Structural Representation
The chemical name "this compound" describes the specific arrangement of its constituent chemical groups. A logical breakdown of this structure is visualized in the diagram below.
Caption: Hierarchical breakdown of this compound's chemical structure.
References
An In-depth Technical Guide to the Physical Properties of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Boc-3-bromo-4-methylindole, a key building block in synthetic organic chemistry and drug discovery. The information is presented to assist in experimental design, reaction optimization, and safety assessments.
Chemical and Physical Properties
This compound, also known as tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate, is a solid compound at room temperature.[1] While specific experimental values for some physical properties like melting and boiling points are not widely reported in the literature, the following table summarizes its key identifiers and known characteristics. For context, properties of related indole compounds are provided.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonym | tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate | [1] |
| CAS Number | 1305320-64-2 | [1][2] |
| Molecular Formula | C₁₄H₁₆BrNO₂ | [2] |
| Molecular Weight | 310.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Appearance | White to off-white solid (presumed based on related compounds) | |
| Melting Point | Data not available. For comparison, N-Boc-5-bromoindole melts at 56-57 °C. | |
| Boiling Point | Data not available. High boiling point expected. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | |
| Storage | Recommended to be stored in a refrigerator.[1] |
Experimental Protocols
The following sections detail standard laboratory procedures for determining key physical properties of solid organic compounds like this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[2][3]
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[2][4]
-
Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.[2][4]
-
For an unknown compound, a rapid heating rate (~10-20 °C/min) can be used to determine an approximate melting range.[2]
-
A second, more precise measurement should then be performed with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid droplets appear (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]
Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated pipettes
-
A selection of common laboratory solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane, dimethylformamide)
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.[5]
-
Add the selected solvent dropwise (e.g., starting with 0.5 mL) and agitate the mixture using a vortex mixer or by stirring.[5][6]
-
Observe whether the solid dissolves completely.
-
If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.5 mL portions) up to a total volume of 3-5 mL, with agitation after each addition.[5]
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at that approximate concentration.
-
The process can be repeated with different solvents to build a comprehensive solubility profile.
Synthetic Workflow
This compound is a synthetic intermediate. While its direct involvement in signaling pathways is not applicable, its position in a synthetic route is a critical logical relationship for chemists. The following diagram illustrates a plausible synthetic workflow for its preparation.
Caption: Synthetic pathway for this compound.
References
Technical Guide: Spectroscopic and Synthetic Profile of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-Boc-3-bromo-4-methylindole, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide combines information from commercial suppliers with established experimental protocols for related indole derivatives to offer a predictive and practical resource.
Core Compound Properties
This compound, also known as tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate, is a protected form of 3-bromo-4-methylindole. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations.
| Property | Value | Source |
| CAS Number | 1305320-64-2 | [1] |
| Molecular Formula | C₁₄H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 310.19 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
The following data is a prediction for a spectrum recorded in CDCl₃. The presence of the bulky Boc group is expected to cause slight shifts in the aromatic protons compared to the unprotected indole.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.5-7.8 | m | - | Aromatic Protons (H5, H6, H7) |
| ~ 7.3 | s | - | Aromatic Proton (H2) |
| ~ 2.4 | s | - | Methyl Protons (-CH₃) |
| 1.67 | s | - | tert-Butyl Protons (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR chemical shifts are based on the known spectrum of 4-bromo-3-methyl-1H-indole and the addition of the N-Boc group signals.
| Chemical Shift (δ) ppm | Assignment |
| ~ 149.9 | Carbonyl Carbon (C=O) of Boc |
| ~ 137 | Aromatic Carbon (C7a) |
| ~ 135 | Aromatic Carbon (C3a) |
| ~ 129 | Aromatic Carbon (C5) |
| ~ 125 | Aromatic Carbon (C6) |
| ~ 123 | Aromatic Carbon (C2) |
| ~ 115 | Aromatic Carbon (C7) |
| ~ 114 | Aromatic Carbon (C4) |
| ~ 100 | Brominated Carbon (C3) |
| 84.0 | Quaternary Carbon of Boc (-C(CH₃)₃) |
| 28.2 | tert-Butyl Carbons (-C(CH₃)₃) |
| ~ 10 | Methyl Carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
The IR spectrum is expected to show characteristic peaks for the N-Boc group and the substituted indole ring.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2975 | C-H stretch (alkane) |
| ~ 1730 | C=O stretch (carbamate) |
| ~ 1450, 1370 | C-H bend (alkane) |
| ~ 1250 | C-N stretch |
| ~ 750 | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 310/312 | [M]⁺, molecular ion peak with isotopic pattern for Bromine |
| 254/256 | [M - C₄H₈]⁺, loss of isobutylene |
| 210/212 | [M - Boc]⁺, loss of the Boc group |
| 131 | [M - Br - Boc]⁺ |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of this compound based on established chemical literature.
Synthesis of this compound
The synthesis can be approached in two primary ways, either by bromination of N-Boc-4-methylindole or by N-Boc protection of 4-bromo-3-methylindole. The latter is often preferred to avoid potential side reactions during bromination of the protected, electron-rich indole ring.
Step 1: Bromination of 4-methyl-1H-indole (if starting from this material)
-
Dissolution: Dissolve 4-methyl-1H-indole in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Add a solution of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-3-methyl-1H-indole.
Step 2: N-Boc Protection of 4-bromo-3-methyl-1H-indole
-
Dissolution: To a solution of 4-bromo-3-methyl-1H-indole in anhydrous dichloromethane or THF, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Acquisition of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FT-IR spectrometer. For a solid sample, this can be done using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Obtain the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
References
synthesis of N-Boc-3-bromo-4-methylindole experimental procedure
This guide provides a detailed experimental procedure for the synthesis of N-Boc-3-bromo-4-methylindole, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process: the regioselective bromination of 4-methylindole followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. The protocols described are based on established and analogous procedures for indole modification.
Experimental Protocols
The synthesis of this compound is typically achieved in two sequential steps:
-
Bromination of 4-methylindole: This step introduces a bromine atom at the C3 position of the indole ring, which is the most nucleophilic position.
-
N-Boc Protection: The secondary amine of the indole ring is subsequently protected with a Boc group to increase its stability and solubility, and to direct further chemical transformations.
Step 1: Synthesis of 3-bromo-4-methyl-1H-indole
This procedure is adapted from analogous bromination reactions of indole derivatives.
Materials:
-
4-methylindole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-methylindole (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x volume) and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-bromo-4-methyl-1H-indole.
Step 2: Synthesis of this compound
This procedure follows a general method for the N-Boc protection of indoles.[1][2][3]
Materials:
-
3-bromo-4-methyl-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-bromo-4-methyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| 1 | 4-methylindole | 3-bromo-4-methyl-1H-indole | N-Bromosuccinimide (NBS) | Acetonitrile | 3-4 h | 0 to RT | 80-90 (estimated) |
| 2 | 3-bromo-4-methyl-1H-indole | This compound | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane or THF | 2-4 h | Room Temperature | >90 (estimated) |
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
References
N-Boc-3-bromo-4-methylindole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N-Boc-3-bromo-4-methylindole is a commercially available substituted indole derivative that serves as a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. Its chemical structure, featuring a bromine atom at the 3-position and a Boc-protected nitrogen, makes it a versatile intermediate for introducing the 4-methylindole moiety into more complex molecules.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥95%. While detailed physicochemical data is not always publicly available from all vendors, the fundamental properties are well-established.
| Property | Value | Source |
| CAS Number | 1305320-64-2 | Multiple |
| Molecular Formula | C₁₄H₁₆BrNO₂ | Multiple[1][2] |
| Molecular Weight | 310.19 g/mol | Multiple[1][2] |
| Purity | ≥95% | Multiple[1][2] |
| Physical Form | Solid | Inferred |
| Storage Conditions | 2-8°C, Sealed in dry conditions | Inferred |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the N-Boc protection of 4-methylindole followed by regioselective bromination at the 3-position.
Step 1: N-Boc Protection of 4-Methylindole
This initial step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent bromination step.
Experimental Protocol:
-
To a solution of 4-methylindole (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-4-methylindole can be purified by flash column chromatography on silica gel.
Step 2: Bromination of N-Boc-4-methylindole
The electron-rich indole ring is susceptible to electrophilic substitution, and the 3-position is the most reactive site. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indoles.[3][4][5]
Experimental Protocol:
-
Dissolve N-Boc-4-methylindole (1.0 equivalent) in a suitable solvent such as anhydrous chloroform or acetonitrile.
-
Cool the solution in an ice bath (0°C).
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0°C to room temperature while monitoring by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench any remaining NBS with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is categorized as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[][7]
The 4-methylindole scaffold is a common motif in bioactive molecules, and its incorporation into PROTACs can be crucial for binding to the target protein of interest. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization, often through cross-coupling reactions, to attach the linker and the E3 ligase-binding moiety.
Role in Targeting Protein Kinases
Indole derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][8][9] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indole scaffold can mimic the purine ring of ATP, the natural substrate for kinases, leading to competitive inhibition.
Substituted indoles can be designed to target specific kinases involved in oncogenic signaling pathways such as:
-
PI3K/AKT/mTOR Pathway: Regulates cell growth, proliferation, and survival.[1]
-
MAPK/ERK Pathway: Controls cell proliferation, differentiation, and survival.[10]
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are crucial for angiogenesis.[11]
By incorporating the this compound building block, medicinal chemists can synthesize novel PROTACs designed to specifically target and degrade disease-implicated kinases, offering a powerful therapeutic strategy.
Conclusion
This compound is a valuable and commercially accessible building block for drug discovery and development. Its utility in the synthesis of targeted protein degraders, particularly those aimed at inhibiting protein kinases, underscores its importance in the development of novel therapeutics. The straightforward synthetic route and the versatile reactivity of the bromine handle provide a solid foundation for the creation of diverse and potent bioactive molecules.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Navigating the Safe Handling of N-Boc-3-bromo-4-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-bromo-4-methylindole is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for the compound and structurally related analogs.
Hazard Identification and Classification
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1305320-64-2 | [3][4][5] |
| Molecular Formula | C14H16BrNO2 | [4] |
| Molecular Weight | 310.18 g/mol | [4] |
| Appearance | Solid (presumed) | [6] |
| Purity | ≥95% (typical) | [7] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.
Engineering Controls
| Control | Specification |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] |
| Eye Wash Station | A readily accessible and functional eye wash station should be in the immediate vicinity of the work area. |
| Safety Shower | A safety shower should be available in the laboratory. |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles must be worn.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Lab coats are required to protect clothing. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the chemical's integrity.
Handling
-
Avoid Contact: All personal contact, including inhalation and skin/eye contact, must be avoided.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Weighing and Transfer: Weigh and transfer the solid compound in a fume hood to minimize the risk of inhalation.[8]
-
Container Management: Keep containers tightly closed when not in use.[1][8]
Storage
-
Container Integrity: Store in the original, tightly sealed container.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][8]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids. The N-Boc protecting group is known to be sensitive to acidic conditions.[9]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is essential.
Accidental Release Measures
| Step | Action |
| 1. Evacuation | Evacuate non-essential personnel from the spill area. |
| 2. Ventilation | Ensure the area is well-ventilated. |
| 3. Containment | Prevent the spill from entering drains or waterways.[1] |
| 4. Clean-up | For minor spills, use dry clean-up procedures to avoid generating dust.[1][10] Collect the spilled material into a suitable, labeled container for waste disposal.[1] |
| 5. Decontamination | Clean the spill area thoroughly. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[11] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for handling a chemical like this compound and the logical relationships in assessing and mitigating risks.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[8]
-
Disposal Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or with household garbage.[2]
By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks and fostering a secure laboratory environment. It is imperative to always consult the most current safety information and your institution's specific safety protocols before commencing any experimental work.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1305320-64-2|this compound|BLD Pharm [bldpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. This compound | 1305320-64-2 [sigmaaldrich.com]
- 6. N-Boc-5-ブロモインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Technical Guide: Solubility of N-Boc-3-bromo-4-methylindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-Boc-3-bromo-4-methylindole, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of public data on its solubility, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the widely accepted shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents a template for data organization and visualization tools to aid researchers in their laboratory work.
Introduction
This compound is a protected indole derivative frequently utilized in the synthesis of complex heterocyclic compounds, including pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it a valuable intermediate. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation studies. Poor solubility can lead to challenges in reaction kinetics, yield, and purity of the final products. This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of organic solvents, ensuring reliable and reproducible results.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a robust and widely recognized technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent. The procedure involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and transfer it into a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) or carefully filter the supernatant using a syringe filter.
-
Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantitative Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
Quantitative Analysis by HPLC
Reverse-phase HPLC is a suitable method for the quantification of this compound due to its aromatic and moderately polar nature.
Proposed HPLC Conditions
The following are recommended starting conditions for the HPLC analysis. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Preparation of Calibration Curve
A calibration curve is essential for accurately determining the concentration of the analyte in the saturated solution.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of at least five standard solutions of decreasing concentrations by serial dilution of the stock solution with the same organic solvent.
-
HPLC Analysis: Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Calibration Plot: Plot a graph of peak area versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linearity.
Data Presentation
Organizing the solubility data in a structured table allows for easy comparison and interpretation.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetonitrile | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Tetrahydrofuran | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Hexane | 25 |
Visualization of Experimental Workflow
A clear workflow diagram helps in understanding the sequence of experimental steps.
The Reactivity of N-Boc-3-bromo-4-methylindole with Organometallics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of N-Boc-3-bromo-4-methylindole with a range of organometallic reagents. The C3-position of the indole scaffold is a critical site for functionalization in the synthesis of biologically active compounds and complex molecular architectures. The presence of the bromine atom at this position, activated by the electron-rich indole ring and modulated by the N-Boc protecting group, allows for a diverse array of palladium-catalyzed cross-coupling reactions. This document details the experimental methodologies and presents key quantitative data for several major classes of these transformations.
Overview of Reactivity
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-donating nature of the indole ring facilitates the initial oxidative addition of the C-Br bond to a Pd(0) catalyst, which is the rate-determining step in many of these catalytic cycles. The bulky tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves to protect the N-H proton, increase solubility in organic solvents, and can influence the electronic properties and steric environment of the indole nucleus, thereby affecting reaction outcomes.
The primary utility of this substrate lies in its ability to undergo C-C, C-N, and C-O bond formation at the C3-position, enabling the introduction of a wide variety of substituents. The most common and effective transformations include the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi, and Kumada couplings. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
Experimental Protocols
The following sections provide detailed experimental protocols for key cross-coupling reactions involving this compound. These protocols are based on established procedures for structurally similar bromoindoles and related azaheterocycles. Optimization may be required for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromoindole with an organoboron reagent.
Materials:
-
This compound
-
Aryl- or vinylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid derivative, the palladium catalyst, ligand (if used), and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2][3][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the bromoindole and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) co-catalyst (1-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.[5]
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).[1]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of the bromoindole with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.1 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (1.1 - 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, NMP, dioxane, toluene)
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, the ligand, and the base.[6][7]
-
Add the degassed solvent and the alkene via syringe under an inert atmosphere.
-
Heat the reaction mixture in an oil bath at the desired temperature (typically 100-140 °C) with stirring.[8]
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.[6][7]
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between the bromoindole and an amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) (1.5 - 2.2 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
Procedure:
-
Add this compound, the palladium catalyst, the ligand, and the base to an oven-dried Schlenk tube.[9]
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[10][11]
Data Presentation
The following tables summarize representative reaction conditions and yields for the cross-coupling reactions of bromoindoles and related azaheterocycles, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-7-azaindole derivative | Phenylboronic acid | Pd₂(dba)₂ (0.04) | XPhos (0.16) | K₃PO₄ (3) | Toluene | 60 | 16 | 85-95 |
| 2 | 3-Bromo-thiophene derivative | Various arylboronic acids | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 31-46 |
| 3 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | 4-12 | High |
Table 2: Sonogashira Coupling Conditions for Bromoindoles
| Entry | Bromoindole | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[5] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[5] |
| 3 | Bromo-furan derivative | Phenylethyne | PdCl₂(PPh₃)₂ (0.05 eq) / CuI (0.1 eq) | Et₃N | THF | 60 | 16 | High[1] |
Table 3: Heck Reaction Conditions for Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-bromoindazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | - (ball-milling) | - | 1.5 | Good[8] |
| 2 | Aryl Bromide | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | - | High[7] |
Table 4: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles [10]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | 92 |
| 2 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2.5 | 94 |
| 3 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 3 | 88 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the key cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Technical Guide: Stability and Storage of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Boc-3-bromo-4-methylindole. The information is intended to assist researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this compound for experimental and developmental purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆BrNO₂ |
| Molecular Weight | 310.19 g/mol |
| CAS Number | 1305320-64-2 |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥95% |
Recommended Storage Conditions
To ensure the long-term stability and prevent degradation of this compound, the following storage conditions are recommended. These are based on general best practices for indole derivatives and compounds with acid-labile protecting groups.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, preventing oxidative degradation of the indole ring. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Indole compounds can be sensitive to light and may undergo photodegradation.[1][2] |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and potential moisture-mediated degradation. |
Stability Profile
The stability of this compound is primarily influenced by the chemical properties of the N-Boc protecting group and the indole core.
pH Sensitivity and the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group is known to be highly sensitive to acidic conditions.[3][4][5][6] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the cleavage of the Boc group, yielding the unprotected 3-bromo-4-methylindole.[4][5] Therefore, it is crucial to avoid acidic environments during storage and handling. The Boc group is generally stable to basic conditions.[3]
Thermal Stability
While the N-Boc group is generally stable at ambient temperatures, elevated temperatures can promote its removal, even in the absence of a strong acid.[7][8] Studies on related N-Boc protected amines have shown that thermal deprotection can occur in solvents like methanol or trifluoroethanol at temperatures ranging from 120°C to 240°C.[8] For this compound, prolonged exposure to high temperatures should be avoided to prevent degradation.
Oxidative and Photolytic Stability
The indole ring is susceptible to oxidation.[2] A color change in the compound may indicate oxidative degradation.[2] It is also known that indole-containing compounds can be photolabile, undergoing degradation upon exposure to UV or visible light.[1][2]
Potential Degradation Pathway
The primary degradation pathway for this compound under improper storage or handling conditions is the acid-catalyzed cleavage of the N-Boc group.
Figure 1. Proposed acid-catalyzed degradation pathway of this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be employed.
General HPLC Method for Stability Monitoring
This protocol provides a general starting point and should be optimized for the specific instrumentation and purity requirements.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (avoid strong acids like TFA if possible to prevent on-column degradation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the indole chromophore has significant absorbance (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Dilute to a working concentration with the mobile phase.
Accelerated Stability Study Workflow
Accelerated stability testing can be used to predict the long-term stability of the compound.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[11][12]
Figure 2. Workflow for an accelerated stability study of this compound.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light Exposure | Protect from light |
| pH Conditions | Avoid acidic conditions |
| Handling | Use in a well-ventilated area, avoid contact with skin and eyes. |
By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound for their scientific investigations. It is always recommended to perform a quality control check, such as HPLC or NMR, on older batches of the compound before use in critical applications.
References
- 1. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmajia.com [pharmajia.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of N-Boc-3-bromo-4-methylindole with various aryl- and heteroarylboronic acids. The N-Boc protecting group is crucial for preventing side reactions associated with the indole N-H proton. The 3-aryl-4-methylindole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceutical candidates, making this protocol highly relevant for drug discovery and development.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Br bond of this compound, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids. Yields are based on literature reports for analogous substrates and are intended to be representative.[1][2][3][4]
| Entry | Boronic Acid Partner | Product | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-4-methyl-3-phenylindole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)-4-methylindole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 |
| 3 | 4-Chlorophenylboronic acid | N-Boc-3-(4-chlorophenyl)-4-methylindole | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | ~80 |
| 4 | 3-Thienylboronic acid | N-Boc-4-methyl-3-(thiophen-3-yl)indole | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | ~75 |
| 5 | N-Boc-pyrrole-2-boronic acid | N-Boc-3-(N-Boc-pyrrol-2-yl)-4-methylindole | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 12 | High |
| 6 | 4-Pyridinylboronic acid | N-Boc-4-methyl-3-(pyridin-4-yl)indole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | ~70 |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and precise reaction conditions. Optimization may be required for specific substrates.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate, water, brine for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2][5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[2][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2][7]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for Sonogashira Coupling of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Sonogashira coupling of N-Boc-3-bromo-4-methylindole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, proving invaluable in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2][3] The indole scaffold is a privileged structure in drug discovery, and its functionalization at the 3-position via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to novel pharmaceutical candidates.
The N-Boc protecting group on the indole nitrogen is often crucial for improving reaction yields and preventing side reactions by modulating the electronics of the indole ring and preventing interference from the N-H proton.[4] While specific literature on the Sonogashira coupling of this compound is not extensively detailed, the conditions outlined below are based on established protocols for similar 3-haloindole substrates and general best practices for Sonogashira reactions.
Optimization of Reaction Conditions
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. For a novel substrate such as this compound, screening of these parameters is often necessary to achieve optimal results.
Key Parameters for Optimization:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) sources can be utilized. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices that are often effective.[5][6] More advanced catalyst systems involving bulky, electron-rich phosphine ligands can also be employed for challenging substrates.
-
Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and generally accelerates the reaction.[3][7] However, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] In such cases, copper-free Sonogashira protocols may be more suitable.[4]
-
Ligand: For palladium(II) precursors like Pd(OAc)₂ or PdCl₂, the addition of a phosphine ligand is necessary to form the active Pd(0) species and facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like Xantphos can be beneficial in certain cases.[8]
-
Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[7] Triethylamine (Et₃N) is widely used, though other bases such as diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ may offer advantages depending on the substrate.[4]
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. Common solvents for Sonogashira couplings include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and dioxane.[4] The reaction is typically performed under anhydrous and anaerobic conditions to prevent catalyst deactivation.[9]
-
Temperature: Reaction temperatures can range from room temperature to higher temperatures (e.g., 80-100 °C), particularly for less reactive aryl bromides.[4] The thermal stability of the starting materials and products should be considered.
Summary of Sonogashira Coupling Conditions
The following table summarizes common conditions for the Sonogashira coupling of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes |
| Aryl Halide | This compound | 1.0 equiv | Starting material. |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is typically used. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is a Pd(II) precatalyst. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% | Can be omitted in copper-free protocols to avoid homocoupling. |
| Ligand | Triphenylphosphine (PPh₃) | 2 - 10 mol% | Used with Pd(II) precatalysts. |
| Base | Triethylamine (Et₃N) or DIPEA | 2 - 4 equiv | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Toluene, or Dioxane | Anhydrous | Degassing the solvent is crucial to remove oxygen. |
| Temperature | Room Temperature to 100 °C | Varies | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents oxidation of the catalyst. |
Detailed Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine (3.0 equiv). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and mixing.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, and wash the celite pad with additional ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-N-Boc-4-methylindole.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira cross-coupling reaction.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4][5] This reaction is of paramount importance in medicinal chemistry and drug development, where the arylamine moiety is a common structural motif in a wide array of pharmaceutical agents. These application notes provide a detailed methodology for the Buchwald-Hartwig amination of N-Boc-3-bromo-4-methylindole, a valuable intermediate in the synthesis of various biologically active compounds. The protocol herein is based on established principles and successful applications of the Buchwald-Hartwig amination to related indole and aryl bromide substrates.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The reaction proceeds through a catalytic cycle that is generally understood to involve the following key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to generate a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted-3-amino-4-methylindole product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[1][3][6][7]
The success of this transformation is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent.[2][8] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[7]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides, providing a strong starting point for the optimization of the reaction with this compound. The specific conditions may require adjustment depending on the nature of the amine coupling partner.
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Typical Range | Recommended Starting Condition | Notes |
| Palladium Precatalyst | 1-5 mol% | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ is also a common choice. Pre-formed catalysts can also be used.[2][8] |
| Ligand | 1.2 - 2.5 eq. to Pd | XPhos (4.4 mol%) | Bulky, electron-rich biaryl phosphine ligands are generally effective.[7] Other options include RuPhos, BrettPhos, or Josiphos-type ligands.[7][9] |
| Base | 1.2 - 2.5 equivalents | Sodium tert-butoxide (NaOtBu) (1.5 eq.) | Other strong, non-nucleophilic bases like LHMDS or K₃PO₄ can be used.[6][10] |
| Solvent | 0.1 - 1.0 M | Toluene or Dioxane (0.2 M) | Anhydrous, deoxygenated solvents are crucial for reaction success.[6][11] |
| Temperature | 80 - 120 °C | 100 °C | The optimal temperature may vary with the specific substrates and catalyst system.[4][6][8] |
| Reaction Time | 4 - 24 hours | 12 - 18 hours | Reaction progress should be monitored by TLC or LC-MS.[3][11] |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.
Experimental Protocols
General Considerations:
-
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[11]
-
All glassware must be oven-dried and cooled under an inert atmosphere before use.
-
Solvents should be anhydrous and deoxygenated prior to use.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (or Dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel).
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol%), and XPhos (0.044 eq., 4.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the indole).
-
Add the amine (1.2 eq.) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Add sodium tert-butoxide (1.5 eq.).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-amino-4-methylindole derivative.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles from N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials. The strategic functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the optimization of pharmacokinetic properties. N-Boc-3-bromo-4-methylindole is a versatile building block for the synthesis of diverse 3-substituted indole derivatives. The bromo-substituent at the C3-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the substrate and can be readily removed under acidic conditions.
This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles from this compound via several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, Heck, and cyanation reactions.
General Reaction Scheme
The functionalization of this compound through palladium-catalyzed cross-coupling reactions provides access to a diverse library of 3-substituted indoles. The general transformation is depicted below.
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-methylindoles
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is widely used to synthesize biaryl compounds.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DME | 85 | 6 | 88-96 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 5 | 90-98 |
Yields are based on analogous reactions with similar substrates and may vary.
Sonogashira Coupling: Synthesis of 3-Alkynyl-4-methylindoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 40-80 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPEA (2.5) | DMF | 50 | 4 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA (2) | THF | 60 | 8 | 82-92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | RT | 12 | 75-85 |
Yields are based on analogous reactions with similar substrates and may vary.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-methylindoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[3]
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (1-3 mol%), ligand (2-6 mol%), and base (1.2-2.0 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Entry | Amine | Pd Source/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | XPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-88 |
| 3 | Benzylamine | RuPhos Pd G3 (2) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 82-92 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) / BINAP (4) | NaOtBu (1.5) | Dioxane | 100 | 24 | 70-85 |
Yields are based on analogous reactions with similar substrates and may vary.
Heck Reaction: Synthesis of 3-Alkenyl-4-methylindoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed catalyst)
-
Base (e.g., TEA, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%) if required.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, the base (1.5-2.5 equiv.), and the alkene (1.2-2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter.
-
Wash the organic phase with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (2) | DMF | 100 | 12 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 75-90 |
| 3 | 4-Vinylpyridine | Pd(PPh₃)₄ (5) | - | TEA (2) | DMF | 110 | 10 | 65-80 |
Yields are based on analogous reactions with similar substrates and may vary.
Palladium-Catalyzed Cyanation: Synthesis of 3-Cyano-4-methylindole
Palladium-catalyzed cyanation offers a reliable method for introducing a nitrile group onto an aromatic ring.
Experimental Protocol
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Solvent (e.g., DMF, DMA)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), the cyanide source (0.5-1.2 equiv.), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction to 100-140 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with aqueous NaHCO₃ and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Data Presentation
| Entry | Cyanide Source (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ (1.2) | Pd(PPh₃)₄ (5) | - | DMF | 120 | 12 | 75-90 |
| 2 | K₄[Fe(CN)₆] (0.5) | Pd₂(dba)₃ (2) | dppf (4) | DMA | 140 | 8 | 80-92 |
Yields are based on analogous reactions with similar substrates and may vary.
Experimental Workflows and Signaling Pathways
Typical Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Palladium Catalytic Cycle (Suzuki-Miyaura Example)
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Relationship Between Synthetic Strategies
Caption: Synthetic routes from this compound.
References
Application Notes and Protocols: Deprotection of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-3-bromo-4-methylindole to yield 3-bromo-4-methylindole, a key intermediate in the synthesis of various biologically active compounds. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability and facile cleavage under specific conditions.[1] This note outlines two primary methodologies for the removal of the Boc group from this compound: acid-catalyzed deprotection using trifluoroacetic acid (TFA) and thermal deprotection. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of new therapeutic agents. The protection of the indole nitrogen with a Boc group allows for selective reactions at other positions of the indole ring. The subsequent removal of the Boc group is a critical step to liberate the free indole for further derivatization. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. This document details two robust methods for the deprotection of this compound.
Deprotection Methodologies
Two primary methods for the deprotection of this compound are presented:
-
Acid-Catalyzed Deprotection: This is a widely used and generally efficient method that employs a strong acid, typically trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1][2] The reaction proceeds via protonation of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free amine.
-
Thermal Deprotection: This method offers a milder alternative for substrates that may be sensitive to strong acidic conditions.[3] The reaction is typically carried out by heating the substrate in a high-boiling point solvent, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can facilitate the thermolytic cleavage of the Boc group.[4] Microwave irradiation can also be employed to accelerate the process.[4]
Data Presentation
The following table summarizes typical quantitative data for the deprotection of N-Boc-indoles based on literature precedents for similar substrates. Please note that optimal conditions and results may vary for this compound and should be determined empirically.
| Method | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Acid-Catalyzed | 25% TFA in DCM | Room Temperature | 1 - 4 | 85 - 95 | >95 | [1] |
| Acid-Catalyzed | 4M HCl in Dioxane | Room Temperature | 1 - 3 | 80 - 90 | >95 | [5] |
| Thermal | TFE | 150 (Flow) | 1 | ~98 (Conversion) | - | [3] |
| Thermal (Microwave) | HFIP | 150 (Microwave) | 0.25 - 1 | 90 - 98 | >95 | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using TFA in DCM
This protocol describes a general procedure for the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration).
-
Addition of TFA: To the stirred solution at room temperature, add TFA (5-10 eq). A common practice is to use a 25% (v/v) solution of TFA in DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-bromo-4-methylindole.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4-methylindole.
Protocol 2: Thermal Deprotection in Trifluoroethanol (TFE)
This protocol provides a method for the thermal deprotection of this compound.
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
Microwave reactor or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in TFE in a reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a reflux condenser).
-
Heating:
-
Conventional Heating: Heat the reaction mixture to reflux (approximately 74 °C) or a higher temperature in a sealed tube or with a high-boiling point solvent setup.
-
Microwave Heating: Heat the reaction mixture in a microwave reactor to a temperature of 120-150 °C.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours for conventional heating, or 15-60 minutes for microwave heating).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the TFE under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the deprotection of this compound.
References
Purification of N-Boc-3-bromo-4-methylindole: Application Note and Protocols
Abstract
This application note provides detailed protocols for the purification of N-Boc-3-bromo-4-methylindole, a key intermediate in the synthesis of various biologically active compounds. Following synthesis, the crude product often contains unreacted starting materials, over-brominated species, and other side products. The purification strategies outlined below, primarily flash column chromatography and recrystallization, are designed to effectively remove these impurities, yielding the target compound with high purity suitable for downstream applications in research and drug development.
Introduction
This compound serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, facilitating multi-step synthetic sequences. The purity of this intermediate is critical for the success of subsequent reactions and the synthesis of the final target molecules. This document outlines the common impurities encountered during its synthesis and provides robust methods for their removal.
Common Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the bromination of N-Boc-4-methylindole using a brominating agent such as N-bromosuccinimide (NBS). Potential impurities that may be present in the crude reaction mixture include:
-
Unreacted N-Boc-4-methylindole: Incomplete reaction can leave residual starting material.
-
Di-brominated species: Over-bromination can lead to the formation of N-Boc-di-bromo-4-methylindoles.
-
Oxindole byproducts: Oxidation of the indole ring during bromination can form oxindole derivatives.[1]
-
Residual brominating agent and byproducts: For example, succinimide if NBS is used.
-
Acidic impurities: Hydrogen bromide (HBr) may be formed as a byproduct, which can be detrimental to the stability of the Boc-protected indole.[1]
Effective purification is therefore essential to remove these impurities.
Purification Protocols
Two primary methods for the purification of this compound are flash column chromatography and recrystallization. The choice of method may depend on the scale of the reaction and the impurity profile of the crude product.
Work-up Procedure Prior to Purification
Following the synthesis, a standard aqueous work-up is recommended to remove inorganic salts and water-soluble impurities.
-
Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[1]
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Protocol:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to determine the optimal eluent system. The ideal system should provide good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Elution: Elute the column with the predetermined hexane/ethyl acetate mixture. Maintain a constant flow rate, applying gentle air pressure if necessary.[1]
-
Fraction Collection: Collect fractions and monitor their composition by TLC, visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be found.
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, heptane, isopropanol, ethanol/water mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) | Notes |
| Flash Column Chromatography | 75-90 | >95 | 80-95 | Eluent: Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v). The exact ratio should be determined by TLC. |
| Recrystallization | 85-95 | >98 | 70-90 | A suitable solvent system needs to be determined empirically (e.g., heptane or ethanol/water). |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocols described in this application note provide effective methods for the purification of this compound. Flash column chromatography offers a versatile approach for separating a range of impurities, while recrystallization can yield highly pure material when a suitable solvent is identified. Proper work-up procedures are crucial for removing inorganic byproducts and simplifying the final purification step. The choice between these methods will depend on the specific impurity profile of the crude product and the desired level of purity for subsequent synthetic applications.
References
Application Note: A Scalable and Efficient Synthesis of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthesis of N-Boc-3-bromo-4-methylindole, a key building block in the development of various pharmaceutical compounds. The protocol begins with the N-protection of 4-methylindole using di-tert-butyl dicarbonate (Boc-anhydride), followed by a regioselective bromination at the C3 position using N-bromosuccinimide (NBS). This method is designed for scale-up, with a focus on operational safety, high yield, and purity, while also considering non-chromatographic purification methods suitable for larger quantities.
Introduction
Substituted indoles are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, this compound serves as a versatile intermediate, allowing for further functionalization at the 3-position through various cross-coupling reactions. The Boc protecting group enhances the stability of the indole ring and improves solubility in organic solvents, facilitating subsequent synthetic transformations. The development of a scalable and cost-effective synthesis for this intermediate is crucial for drug discovery and development programs. This protocol provides a detailed, step-by-step guide for the synthesis and purification of this compound on a multi-gram scale.
Overall Reaction Scheme
The synthesis is a two-step process as illustrated below:
Step 1: N-Boc Protection of 4-methylindole Step 2: Regioselective Bromination of N-Boc-4-methylindole
Experimental Protocols
Materials and Reagents
| Material | Grade | Supplier |
| 4-methylindole | Reagent Grade, 98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, 97% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade, ≥99% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent Grade, 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ solution | - | In-house |
| Saturated aq. NaCl solution (Brine) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-Boc-4-methylindole
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-methylindole (100 g, 0.762 mol) and anhydrous tetrahydrofuran (THF, 1 L).
-
Stir the mixture at room temperature until all the 4-methylindole has dissolved.
-
Add 4-(dimethylamino)pyridine (DMAP, 9.3 g, 0.076 mol) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 183 g, 0.838 mol) in anhydrous THF (200 mL).
-
Add the Boc₂O solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the resulting oil in ethyl acetate (1 L) and wash with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-methylindole as a viscous oil or a low-melting solid.
Step 2: Synthesis of this compound
-
Safety First: This step involves a brominating agent and should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-4-methylindole (from the previous step, assuming ~0.76 mol) and anhydrous acetonitrile (ACN, 1.2 L).
-
Cool the solution to 0-5°C using an ice-water bath.
-
In a separate flask, dissolve N-bromosuccinimide (NBS, 142 g, 0.798 mol) in anhydrous acetonitrile (300 mL).
-
Add the NBS solution to the reaction mixture dropwise over 1.5-2 hours, ensuring the internal temperature does not exceed 5°C. The addition of NBS can be exothermic.
-
Stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC (9:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (500 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (1 L) and extract the product with ethyl acetate (2 x 750 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol (Non-Chromatographic)
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 12 hours to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the purified this compound under vacuum to a constant weight.
Data Presentation
| Step | Starting Material | Product | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (by HPLC) |
| 1. N-Boc Protection | 4-methylindole | N-Boc-4-methylindole | 131.17 | 100 | 0.762 | ~95% | >98% |
| 2. Regioselective Bromination | N-Boc-4-methylindole | This compound | 231.32 | ~176 | ~0.762 | ~90% | >99% (after recryst.) |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE).
-
Bromination Step: The bromination with NBS is exothermic and requires careful temperature control to avoid runaway reactions. NBS is a source of bromine and should be handled with care. It is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, neutralize with a sodium thiosulfate solution.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The procedure is optimized for high yield and purity, and a non-chromatographic purification method is described, making it suitable for large-scale production. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis. This intermediate is a valuable building block for the synthesis of a wide range of biologically active molecules.
Application Notes and Protocols for N-Boc-3-bromo-4-methylindole in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker that connects the two moieties.[2][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[6][7] N-Boc-3-bromo-4-methylindole is a versatile building block poised for the synthesis of novel POI ligands for incorporation into PROTACs. The presence of a bromine atom at the C3 position allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9][10][11] The Boc-protecting group on the indole nitrogen ensures stability during these synthetic transformations and can be readily removed under acidic conditions.[5] The 4-methyl group can provide additional steric and electronic influence for modulating protein binding.
This document provides detailed application notes and protocols for the use of this compound as a starting material for the synthesis of a hypothetical POI ligand and its subsequent incorporation into a VHL-recruiting PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized POI Ligand Precursor from this compound
This protocol describes a two-step synthesis of a hypothetical POI ligand precursor with a linker attachment point, starting from this compound. The first step is a Suzuki coupling, followed by a standard amide coupling to introduce a linker with a terminal protected amine.
Step 1a: Suzuki Coupling
Caption: Workflow for the Suzuki coupling reaction.
Materials and Reagents:
-
This compound
-
4-((tert-Butoxycarbonyl)aminomethyl)phenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-((tert-butoxycarbonyl)aminomethyl)phenylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) to the flask, followed by Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 1b: Boc Deprotection
-
Dissolve the product from Step 1a in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove excess TFA, yielding the amine-functionalized POI ligand as a TFA salt.
Protocol 2: Synthesis of the Final PROTAC
This protocol outlines the coupling of the synthesized POI ligand with a pre-functionalized VHL E3 ligase ligand-linker conjugate.
Caption: General workflow for the final PROTAC synthesis.
Materials and Reagents:
-
Amine-functionalized POI ligand (from Protocol 1)
-
VHL ligand-linker with a terminal carboxylic acid (e.g., VH032-PEG3-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for preparative HPLC (e.g., acetonitrile, water, TFA)
Procedure:
-
To a solution of the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF, add the VHL ligand-linker-COOH (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 3: In-Cell Western Blot for Target Protein Degradation
This protocol describes a method to assess the ability of the synthesized PROTAC to induce the degradation of the target POI in a relevant cell line.
Materials and Reagents:
-
Cell line expressing the target POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, positive control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 16-24 hours). Include a negative control (untreated cells) and a positive control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with RIPA buffer on ice.
-
Protein Quantification: Centrifuge lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
The following tables present hypothetical but representative data for the synthesis and biological evaluation of a PROTAC derived from this compound.
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |
| Protocol 1, Step 1a | N-Boc-3-(4-((Boc-amino)methyl)phenyl)-4-methylindole | This compound | 75 | >95% |
| Protocol 1, Step 1b | Amine-functionalized POI ligand (TFA salt) | Product from Step 1a | 98 | >95% |
| Protocol 2 | Final PROTAC | Amine-functionalized POI ligand | 45 | >98% (HPLC) |
Table 2: Characterization of the Final PROTAC
| Property | Value |
| Molecular Formula | C₅₉H₇₃F₂N₇O₉S |
| Molecular Weight | 1126.3 g/mol |
| LC-MS (m/z) | Calculated for [M+H]⁺: 1126.5, Found: 1126.6 |
| ¹H NMR | Consistent with the proposed structure |
| Purity (HPLC) | >98% |
Table 3: Biological Activity of the Final PROTAC
| Assay | Metric | Value |
| Target Protein Degradation (Cell-based) | DC₅₀ | 50 nM |
| Dₘₐₓ | >90% | |
| POI Binding Affinity (ITC) | K_d_ | 120 nM |
| VHL Binding Affinity (SPR) | K_d_ | 85 nM |
| Cell Viability (72h) | GI₅₀ | 75 nM |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; K_d_: Dissociation constant; GI₅₀: Half-maximal growth inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PROTACs. Its functional handles allow for the application of robust and high-yielding cross-coupling methodologies to construct diverse POI ligands. The protocols and data presented herein provide a comprehensive guide for researchers to design and synthesize new indole-based PROTACs for targeted protein degradation, a promising avenue for the development of next-generation therapeutics.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-3-bromo-4-methylindole in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during cross-coupling experiments with N-Boc-3-bromo-4-methylindole.
Troubleshooting Guide
This guide addresses common issues observed during Suzuki, Heck, and Sonogashira cross-coupling reactions involving this compound.
Issue 1: Low Yield of Desired Cross-Coupled Product and Presence of Multiple Byproducts
If you are observing a low yield of your target molecule accompanied by several unexpected products, consider the following potential side reactions and troubleshooting steps.
Potential Side Reactions:
-
Dehalogenation: The bromine atom at the C3 position of the indole is replaced by a hydrogen atom, leading to the formation of N-Boc-4-methylindole. This is a common side reaction in palladium-catalyzed couplings.[1][2][3]
-
Homocoupling of the Coupling Partner: Symmetrical biaryls (in Suzuki) or diynes (in Sonogashira) may be formed from the coupling of two molecules of your boronic acid/ester or terminal alkyne, respectively.[1][4][5][6]
-
N-Boc Deprotection: The Boc protecting group on the indole nitrogen can be cleaved under certain reaction conditions, particularly at elevated temperatures or in the presence of acidic species.[7][8][9][10][11]
-
Protodeboronation (Suzuki): The boronic acid or ester can be converted back to the corresponding arene before cross-coupling occurs.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are the homocoupling of the boronic acid coupling partner and dehalogenation of the indole substrate.[1][4] Homocoupling is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst without a reducing agent.[5][12] Dehalogenation can occur under various conditions and may be mechanistically linked to homocoupling in some cases.[1]
Q2: How can I minimize the homocoupling of my boronic acid?
A2: To minimize boronic acid homocoupling, it is crucial to rigorously exclude oxygen from your reaction mixture.[5][12] This can be achieved by thoroughly degassing your solvent and reaction vessel and maintaining a positive pressure of an inert gas like argon or nitrogen. Using a Pd(0) catalyst precursor or adding a mild reducing agent can also suppress this side reaction.[12]
Q3: My N-Boc group is being cleaved during the reaction. What can I do to prevent this?
A3: N-Boc deprotection can be caused by elevated temperatures or acidic conditions.[7][8][11] To prevent this, try lowering the reaction temperature. If high temperatures are necessary for the coupling, ensure that your reaction conditions are not acidic. In some cases, switching to a more robust protecting group may be necessary if thermal deprotection is unavoidable.[8]
Q4: I am observing significant amounts of the dehalogenated product, N-Boc-4-methylindole. How can I avoid this?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3] To mitigate this, you can try using milder reaction conditions, such as a weaker base or a lower temperature. Screening different phosphine ligands can also have a significant impact; for instance, bulky, electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.[1]
Q5: In my Sonogashira coupling, I am getting a lot of the homocoupled alkyne (Glaser coupling product). How can I reduce this?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[6][13] To reduce this, ensure your reaction is performed under strictly anaerobic conditions. Alternatively, you can explore copper-free Sonogashira protocols, which have been developed to avoid this issue.[13]
Quantitative Data Summary
| Side Reaction | Coupling Type | Key Factors Influencing Yield of Side Product | General Mitigation Strategies |
| Homocoupling | Suzuki | Oxygen presence, Pd(II) precatalyst, electron-deficient boronic acids.[1][4][5] | Rigorous degassing, use of Pd(0) catalyst, addition of a reducing agent.[5][12] |
| Dehalogenation | Suzuki, Heck | High temperature, certain bases and ligands. | Milder base, lower temperature, ligand screening.[1][2] |
| N-Boc Deprotection | All | High temperature, acidic conditions.[7][8] | Lower temperature, avoid acidic reagents.[8][11] |
| Alkyne Homocoupling | Sonogashira | Copper co-catalyst, oxygen presence.[6][13] | Anaerobic conditions, copper-free protocols.[6][13] |
Key Experimental Protocols
Detailed experimental protocols for cross-coupling reactions are highly substrate and reaction-specific. However, a general protocol for a Suzuki-Miyaura coupling that aims to minimize side reactions is provided below as a starting point.
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Degas the chosen solvent (e.g., dioxane, toluene, or DMF) by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required) as a solution in the degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Suzuki catalytic cycle and competing side reactions.
Caption: Sonogashira catalytic cycles and Glaser homocoupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-Boc-3-bromo-4-methylindole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki, Heck, and Sonogashira coupling reactions with N-Boc-3-bromo-4-methylindole, focusing on the common issue of low product yield.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki coupling with this compound?
Low yields in Suzuki couplings involving this substrate can stem from several factors:
-
Catalyst Deactivation: The indole nitrogen, even when Boc-protected, can interact with the palladium catalyst, leading to deactivation.
-
Steric Hindrance: The 4-methyl group can sterically hinder the approach of the coupling partners to the catalytic center.
-
Protodeboronation: The boronic acid coupling partner can be sensitive to the reaction conditions, particularly the presence of water and the strength of the base, leading to its decomposition.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient temperature or reaction time.
-
N-Boc Deprotection: Under certain conditions, particularly with prolonged heating or in the presence of certain additives, the Boc protecting group may be partially or fully cleaved.[1]
Q2: My Heck reaction with this compound is sluggish and gives a low yield. What are the likely causes?
Common issues in Heck reactions with this substrate include:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the oxidative addition and stabilize the palladium catalyst.
-
Base Incompatibility: The base may not be optimal for the specific alkene and reaction conditions, leading to slow or incomplete reaction.
-
Side Reactions: Debromination of the starting material is a known side reaction in palladium-catalyzed couplings of bromo-heteroarenes.[1]
-
Olefin Polymerization: The alkene coupling partner may polymerize under the reaction conditions, reducing the amount available for the desired coupling.
Q3: I am struggling with my Sonogashira coupling of this compound. What should I investigate?
For Sonogashira couplings, consider the following potential problems:
-
Copper Co-catalyst Issues: While often essential, the copper(I) co-catalyst can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling).
-
Amine Base Selection: The amine base not only acts as a base but also as a solvent and ligand. Its purity and choice are crucial for reaction success.
-
Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling. Rigorous degassing of solvents and reagents is necessary.
-
Low Reactivity of the Bromide: Aryl bromides are generally less reactive than iodides in Sonogashira couplings, sometimes requiring higher temperatures and longer reaction times.
Q4: Could the 4-methyl group on the indole ring be the primary reason for my low yields?
Yes, the 4-methyl group introduces steric hindrance around the C3 reaction site. This can impede the approach of the palladium catalyst and the coupling partner, slowing down the key steps of the catalytic cycle (oxidative addition and transmetalation/migratory insertion). To overcome this, you may need to use more active catalysts, bulkier ligands that create a more accessible catalytic species, and potentially higher reaction temperatures.
Q5: Is my N-Boc protecting group stable under typical coupling conditions?
While the N-Boc group is generally robust, it can be labile under certain conditions. For instance, in a study on the Heck reaction of an N-Boc-3-bromoindazole, removal of the protecting group was observed.[1] Prolonged reaction times at high temperatures or the presence of acidic or strongly basic conditions can lead to deprotection. If you observe a new, more polar spot on your TLC that corresponds to the unprotected product, you should consider using milder reaction conditions or a more stable protecting group if the N-H indole is problematic.
Troubleshooting Guides
Low Yield in Suzuki Coupling
| Observation | Potential Cause | Troubleshooting Steps |
| Starting material remains | Inefficient catalyst system or reaction conditions. | - Increase reaction temperature in 10 °C increments.- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts).- Use bulkier, electron-rich ligands (e.g., SPhos, XPhos).- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Significant protodeboronation | Boronic acid instability. | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., KF).- Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. |
| Formation of homocoupled biaryl from boronic acid | Presence of oxygen; inefficient reduction of Pd(II) to Pd(0). | - Ensure thorough degassing of all solvents and the reaction mixture.- Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst. |
| Unidentified byproducts | Catalyst deactivation or side reactions. | - Protect the indole nitrogen if it is suspected to interfere with the catalyst.- Lower the reaction temperature to minimize decomposition. |
Low Yield in Heck Reaction
| Observation | Potential Cause | Troubleshooting Steps |
| No or very little product formation | Catalyst system not active enough. | - Switch to a more robust catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃).- Increase the catalyst loading.- Ensure the base is appropriate for the chosen conditions (e.g., Et₃N, K₂CO₃). |
| Debromination of starting material | Side reaction promoted by base and catalyst. | - Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to potentially suppress dehalogenation.[1]- Optimize the base and temperature. |
| Low conversion | Steric hindrance or suboptimal conditions. | - Increase the reaction temperature.- Use a more polar solvent like DMF or NMP.- Increase the equivalents of the alkene. |
Low Yield in Sonogashira Coupling
| Observation | Potential Cause | Troubleshooting Steps |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen or issues with the copper co-catalyst. | - Rigorously degas all reagents and solvents.- Consider a copper-free Sonogashira protocol.- Use a less reactive copper source or lower its concentration. |
| Reaction stalls | Catalyst deactivation or poor solubility. | - Use a co-solvent to improve the solubility of all components.- Ensure the amine base is pure and dry.- Increase the temperature if using an aryl bromide. |
| Complex reaction mixture | Side reactions or decomposition. | - Lower the reaction temperature.- Screen different amine bases (e.g., Et₃N, DIPEA).- Ensure the alkyne is of high purity. |
Data Presentation
The following tables provide representative conditions for Suzuki, Heck, and Sonogashira couplings of bromo-indole derivatives to serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indole Derivatives
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | ~70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Toluene | 60 | 16 | ~85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 12 | ~70 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 12 | ~70-75 |
Yields are approximate and based on reactions with similar bromo-indazole/indole substrates. Optimization for this compound is recommended.
Table 2: Representative Conditions for Heck Coupling of Bromo-Indole Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 20 | >90 |
| 2 | Methyl acrylate | PdCl₂(dppf) (cat.) | - | Et₃N (cat.) | DMF | 50 | 2 | ~62 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (1.2) | Toluene | 90 | 24 | ~80-90 |
Yields are based on reactions with similar bromo-indazole/indole substrates and may vary for this compound.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Indole Derivatives
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | ~93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Reflux | 12 | High |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 16 | ~80 |
Yields are based on reactions with similar bromo-indole/indazole substrates. Copper-free conditions may also be explored.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or acetonitrile) followed by the alkene (1.5 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction's progress.
-
Work-up: Once complete, cool the mixture and filter through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Caption: A general workflow for troubleshooting low-yielding coupling reactions.
References
Technical Support Center: Optimizing Catalyst Loading for N-Boc-3-bromo-4-methylindole Suzuki Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of N-Boc-3-bromo-4-methylindole.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing low or no conversion of my this compound starting material. What are the likely causes?
A1: Low to no conversion in the Suzuki coupling of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Ensure you are using a fresh, high-quality catalyst. Consider using a pre-catalyst that readily forms the active species.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider incrementally increasing it.
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step. Ensure the base is finely powdered and anhydrous. If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1]
-
Poor Reagent Quality: Ensure the this compound and the boronic acid/ester are pure. Impurities can poison the catalyst.
Q2: My reaction is producing a significant amount of N-Boc-4-methylindole (debrominated starting material). How can I minimize this side reaction?
A2: Reductive debromination is a common side reaction in Suzuki couplings with bromoindoles. The N-Boc protecting group already helps to minimize this by reducing the electron-donating character of the indole nitrogen.[2] However, if debromination is still an issue, consider the following:
-
Source of Hydride: The hydride source for debromination can be trace water, alcohols used as co-solvents, or even the boronic acid itself. Ensure you are using anhydrous solvents.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can sometimes promote the desired cross-coupling over debromination.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: I am observing the formation of a biaryl byproduct from the homocoupling of my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2]
-
Rigorous Degassing: As mentioned for catalyst deactivation, ensuring an oxygen-free environment is the primary way to minimize homocoupling.[3]
-
Catalyst Loading: In some cases, high catalyst loadings can contribute to increased homocoupling.[2] Consider a slight reduction in the catalyst loading, but be mindful that this could also impact the reaction rate.
-
Use of Boronic Esters: Boronic acids can be prone to protodeboronation and homocoupling. Using a more stable boronic ester, such as a pinacol ester, can often lead to cleaner reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki reaction of this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Suzuki-Miyaura reactions.[4] A good initial trial would be around 2-3 mol%. Optimization studies can then be performed to determine the optimal loading for your specific coupling partners.
Q2: How does catalyst loading affect the reaction?
A2: Catalyst loading directly impacts the reaction rate, yield, and cost.
-
Higher Loading: Generally leads to a faster reaction and higher conversion. However, it also increases the cost and can lead to more side product formation and difficulties in removing residual palladium from the final product.
-
Lower Loading: More cost-effective and can sometimes result in a cleaner reaction profile. However, the reaction may be sluggish or not go to completion. The optimal loading is a balance between these factors.
Q3: Which palladium catalyst and ligand system is recommended for this reaction?
A3: For Suzuki couplings involving N-heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[5] Some commonly used and effective systems include:
-
Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and often reliable catalyst for a range of Suzuki couplings.[2][6]
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but may be less effective for more challenging substrates.
-
Buchwald or Fu Ligands: Using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or tBu₃P can be highly effective, especially for sterically hindered or electron-rich substrates.[5]
Q4: Is an N-Boc protecting group necessary for the Suzuki coupling of 3-bromo-4-methylindole?
A4: While not strictly mandatory in all cases, protecting the indole nitrogen with a group like Boc is highly recommended. The acidic N-H proton of an unprotected indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to side reactions like reductive debromination.[2] The Boc group mitigates this issue, leading to cleaner reactions and often higher yields.[2]
Data Presentation
Table 1: Example of a Catalyst Loading Optimization Study for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(dppf)Cl₂ | 5.0 | 4 | 92 | 98 |
| 2 | Pd(dppf)Cl₂ | 2.5 | 6 | 90 | 99 |
| 3 | Pd(dppf)Cl₂ | 1.0 | 12 | 85 | >99 |
| 4 | Pd(dppf)Cl₂ | 0.5 | 24 | 70 | >99 |
| 5 | Pd(OAc)₂ / SPhos | 2.0 | 5 | 95 | 98 |
| 6 | Pd(OAc)₂ / SPhos | 1.0 | 8 | 93 | 99 |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2.5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting decision tree for low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
preventing debromination of N-Boc-3-bromo-4-methylindole
Welcome to the technical support center for N-Boc-3-bromo-4-methylindole. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound, with a specific focus on preventing unwanted debromination during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the N-Boc group important?
This compound is a synthetic building block commonly used in the development of pharmaceuticals and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the indole nitrogen. Protecting the indole nitrogen is often a crucial strategy to prevent unwanted side reactions.[1] For instance, in palladium-catalyzed cross-coupling reactions, the presence of an unprotected N-H group can lead to side reactions and lower yields.[2]
Q2: How stable is the N-Boc protecting group?
The N-Boc group is generally stable under basic and nucleophilic conditions, which makes it compatible with a wide range of reactions.[3][4] However, it is sensitive to acidic conditions. Strong acids or prolonged exposure to even mild acids (like 0.1% TFA in HPLC eluents) can cause its removal (deprotection).[4][5]
Q3: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom at the C3 position of the indole ring is replaced by a hydrogen atom.[1] This leads to the formation of N-Boc-4-methylindole as a byproduct, reducing the yield of the desired product and complicating the purification process. This is a common issue in palladium-catalyzed cross-coupling reactions involving bromoindoles.[1]
Q4: What are the common causes of debromination in reactions involving this compound?
Debromination is frequently observed during palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][6] Key contributing factors include:
-
Reaction Conditions: High temperatures, certain bases, or prolonged reaction times can promote the cleavage of the C-Br bond.
-
Catalyst System: The choice of palladium catalyst and ligand can influence the rate of debromination.
-
Reducing Agents: The presence of reducing agents or species that can generate hydride (H⁻) in the reaction mixture can lead to reductive debromination.[1]
Troubleshooting Guide: Preventing Debromination
Problem: I am observing a significant amount of the debrominated byproduct, N-Boc-4-methylindole, in my reaction.
This indicates that reductive debromination is competing with your desired reaction. The following workflow and Q&A will help you diagnose and solve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for debromination of this compound.
Q5: I'm running a Suzuki-Miyaura coupling and getting debromination. What should I change first?
For Suzuki-Miyaura reactions, the base and ligand choice are critical.
-
Base: Strong bases can sometimes promote debromination. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Ligand: The ligand can significantly influence the stability of the palladium intermediates. Using bulky, electron-rich phosphine ligands like PtBu₃ can sometimes suppress side reactions.[7]
-
Temperature: Lowering the reaction temperature may slow down the rate of debromination relative to the desired coupling reaction.
Q6: Does the choice of palladium precatalyst matter?
Yes, different palladium sources can have varying levels of activity. It is advisable to screen different catalysts and ligands to optimize the reaction conditions.[1] Ensure that all reagents, especially the palladium catalyst, are of high purity and are handled under an inert atmosphere to prevent degradation.
Q7: I am attempting a lithium-halogen exchange with n-BuLi followed by quenching with an electrophile. Why do I see the debrominated product?
This typically occurs if the generated 3-lithioindole intermediate is protonated before it can react with your electrophile.
-
Temperature: This reaction must be conducted at very low temperatures (typically -78 °C or lower) to ensure the stability of the lithiated species.
-
Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents and reagents are strictly anhydrous. Any trace of water or other protic sources will quench the intermediate.
-
Reagent Purity: The n-BuLi solution should be titrated to confirm its concentration, as degraded n-BuLi can act as a base rather than a lithiating agent.
Comparative Summary of Prevention Strategies
| Strategy | Applicable Reaction(s) | Pros | Cons |
| Optimize Ligand | Palladium-Catalyzed Cross-Couplings | Can significantly increase yield and suppress side reactions.[7] | Requires screening; optimal ligand may be expensive. |
| Change Base | Palladium-Catalyzed Cross-Couplings | Simple modification; can have a large impact on the reaction outcome. | A weaker base may slow down the desired reaction. |
| Lower Temperature | Most reactions | Reduces the rate of most side reactions. | May significantly increase required reaction time or halt the reaction altogether. |
| Ensure Anhydrous Conditions | Metal-Halogen Exchange | Crucial for preventing protonolysis of organometallic intermediates. | Requires specialized techniques (e.g., Schlenk line, glovebox). |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid, with specific considerations to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent mixture and the aqueous base solution via syringe.
-
Degassing (Critical Step): Bubble the inert gas through the reaction mixture for another 10-15 minutes to ensure all oxygen is removed. Oxygen can degrade the catalyst and lead to side reactions.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Critical Notes for Preventing Debromination:
-
Thorough Degassing: The removal of oxygen is paramount to maintaining catalyst activity and preventing oxidative side reactions.
-
Monitor Closely: Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup to prevent product degradation or byproduct formation.
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh reagents for best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring the N-Boc Protection of 3-Bromo-4-methylindole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the N-Boc protection of 3-bromo-4-methylindole via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
A detailed methodology for the N-Boc protection of 3-bromo-4-methylindole is provided below, forming the basis for the monitoring techniques discussed.
Materials:
-
3-bromo-4-methylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromo-4-methylindole (1.0 equiv.) in anhydrous dichloromethane or THF, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed, which typically takes 2-4 hours.[1]
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate.[1]
Quantitative Data Summary
Effective reaction monitoring relies on understanding the expected changes in analytical data as the starting material is converted to the product. The following table summarizes typical analytical parameters for the starting material and the N-Boc protected product.
| Compound | Structure | Molecular Weight ( g/mol ) | TLC Rf Value (10% EtOAc/Hexane) | Expected LC-MS Retention Time |
| 3-bromo-4-methylindole | CC1=C(Br)C=C2C(=C1)NC=C2 | 210.07 | ~0.4-0.5 | Shorter |
| N-Boc-3-bromo-4-methylindole | CC1=C(Br)C=C2C(=C1)N(C=C2)C(=O)OC(C)(C)C | 310.20[2] | ~0.7-0.8 | Longer |
Note: TLC Rf values are approximate and can vary based on the specific batch of silica plates, chamber saturation, and temperature. Retention times in LC-MS are highly dependent on the column, mobile phase, gradient, and flow rate. The values provided are relative expectations.
Reaction Monitoring Workflow
The following diagram illustrates the general workflow for monitoring the N-Boc protection of 3-bromo-4-methylindole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the TLC and LC-MS monitoring of the N-Boc protection of 3-bromo-4-methylindole.
Thin Layer Chromatography (TLC) Troubleshooting
Q1: My TLC spots are streaking. What could be the cause and how do I fix it?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may have spotted too much of the reaction mixture on the plate. Try diluting your sample before spotting it.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing streaking. For indoles, which can be slightly acidic, adding a small amount of triethylamine (0.1-1%) to your mobile phase can help to produce sharper spots.
-
Insoluble Material: If your sample has not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Q2: I can't see the starting material or product spots on my TLC plate under UV light.
A: While indoles are typically UV-active, several factors could lead to invisible spots:
-
Low Concentration: The concentration of your compounds might be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.
-
Non-UV Active Impurities: If the reaction has not worked, you may only have non-UV active impurities.
-
Incorrect UV Wavelength: Ensure you are using both short-wave (254 nm) and long-wave (365 nm) UV light to visualize your plate.
-
Staining: If UV visualization fails, you can use a chemical stain. A p-anisaldehyde stain followed by gentle heating is often effective for visualizing indoles and their derivatives, typically producing colored spots.
Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A: To improve the separation between spots with similar Rf values:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. For this reaction, the N-Boc product is significantly less polar than the starting indole.
-
If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
If the spots are too low on the plate (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
-
Use a Co-spot: Spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on top of each other) in three separate lanes. This will help you to definitively identify the starting material spot in your reaction mixture, even if the separation is small.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q1: I am not seeing the expected molecular ion peaks for my starting material or product.
A: Several factors can lead to the absence of expected molecular ions:
-
Ionization Mode: Ensure you are using the correct ionization mode. For indoles and their N-Boc derivatives, electrospray ionization (ESI) in positive mode is typically effective, and you should look for the [M+H]⁺ or [M+Na]⁺ adducts.
-
In-source Fragmentation: The compounds might be fragmenting in the ion source. Try reducing the fragmentor or cone voltage to obtain a stronger molecular ion signal.
-
Reaction Failure: It's possible the reaction has not proceeded as expected, or that the desired products are not present in detectable amounts.
Q2: My LC chromatogram shows multiple unexpected peaks. What could they be?
A: The presence of multiple peaks could indicate:
-
Side Products: The N-H of the indole is not strongly nucleophilic, which can sometimes lead to side reactions if the reaction is forced with excessive heat or prolonged reaction times. Look for masses corresponding to di-Boc protected indole or reactions with impurities.
-
Unreacted Starting Materials and Reagents: You may be observing unreacted 3-bromo-4-methylindole or byproducts from the decomposition of Boc-anhydride.
-
Isomers: Ensure that your starting material is pure and that no isomeric impurities are carried through the reaction.
Q3: The retention times of my peaks are shifting between runs.
A: Retention time shifts are a common issue in LC and can be caused by:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases regularly.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, it may be time to replace the column.
By following these guidelines and troubleshooting steps, researchers can effectively monitor the progress of the N-Boc protection of 3-bromo-4-methylindole, leading to improved reaction outcomes and more efficient synthesis workflows.
References
Technical Support Center: Sonogashira Coupling of N-Boc-3-bromo-4-methylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of N-Boc-3-bromo-4-methylindole.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yield is a common challenge in Sonogashira couplings. The following guide provides a systematic approach to identify and resolve the underlying causes.
Possible Cause & Troubleshooting Steps:
-
Catalyst Inactivity:
-
Recommendation: Ensure the palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] is fresh and has been stored under an inert atmosphere. Catalyst degradation can lead to a significant drop in activity. Consider using a more robust catalyst system if the substrate is particularly challenging.
-
-
Incomplete Reaction:
-
Recommendation: Bromoindoles can be less reactive than their iodo counterparts.[1] Gradually increase the reaction temperature in increments of 10-20°C. For some systems, heating up to 80-100°C in a sealed tube may be necessary to drive the reaction to completion.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Solvent Choice:
-
Recommendation: The choice of solvent is critical. While DMF and THF are commonly used, they can sometimes lead to catalyst deactivation.[2] A solvent screen is recommended. Toluene or dioxane in combination with an amine base can be effective alternatives.[2] The solvent must be anhydrous and thoroughly degassed to prevent side reactions.
-
-
Base Incompatibility:
-
Recommendation: Triethylamine (TEA) is a common choice, but for some substrates, a stronger organic base like diisopropylethylamine (DIPEA) or an inorganic base such as Cs₂CO₃ or K₂CO₃ may be more effective.[2]
-
-
N-H Interference:
-
Recommendation: While the indole nitrogen is protected with a Boc group in this case, incomplete protection or degradation of the Boc group can expose the N-H proton, which can interfere with the catalytic cycle. Confirm the integrity of the starting material.
-
-
Copper Co-catalyst Issues (if applicable):
-
Recommendation: If using a traditional Sonogashira setup, ensure the copper(I) iodide (CuI) is of high purity. Oxidation of Cu(I) to Cu(II) can inhibit the reaction.
-
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
The formation of a dimeric alkyne byproduct is a frequent side reaction, especially in copper-catalyzed Sonogashira reactions.
Possible Cause & Troubleshooting Steps:
-
Presence of Oxygen:
-
Recommendation: Glaser coupling is often promoted by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Copper-Free Conditions:
-
Recommendation: The most effective way to minimize homocoupling is to switch to a copper-free Sonogashira protocol.[2] Many modern methods are designed to work efficiently without a copper co-catalyst.
-
-
Base Selection:
-
Recommendation: The choice of amine base can influence the rate of homocoupling. If homocoupling is a persistent issue, consider switching from an amine base to an inorganic base like cesium carbonate or potassium phosphate.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for aryl halides in Sonogashira coupling?
A1: The reactivity of the aryl halide is a critical factor. The general trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1][3] Consequently, the coupling of this compound may require more forcing conditions (e.g., higher temperature, longer reaction time) compared to the corresponding iodoindole.
Q2: Can I perform the Sonogashira reaction on this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are well-established and often preferred for indole substrates to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2] These protocols often employ specific palladium catalysts and ligands designed to facilitate the reaction in the absence of copper.
Q3: My reaction turns black. Does this indicate failure?
A3: Not necessarily. The formation of a black precipitate is often due to the formation of palladium black (colloidal palladium), which can result from catalyst decomposition. While this may indicate some loss of catalytic activity, the reaction can often still proceed to completion. However, if you observe a rapid color change to black with no product formation, it could signify a more severe catalyst deactivation issue. Anecdotal evidence suggests that THF as a solvent may promote the formation of palladium black.
Q4: How critical is the purity of the amine base?
A4: The purity of the amine base (e.g., triethylamine, diisopropylethylamine) is very important. Impurities, particularly water, can negatively impact the reaction. It is recommended to use freshly distilled or a high-purity grade of the amine base and to degas it along with the solvent.
Data Presentation
The following table summarizes representative data on the effect of different solvents on the yield of Sonogashira couplings for substrates similar to this compound. Please note that optimal conditions should be determined empirically for the specific reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Similar Substrate) |
| 1 | DMF | 80 | 4-6 | ~93 | [4] |
| 2 | THF | Reflux | 12-24 | ~85 | [4][5] |
| 3 | Toluene | 80 | 12 | Moderate | [2] |
| 4 | Dioxane | 80 | 12 | Moderate | [2] |
| 5 | DMSO | 60 | 6 | 87 | [6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific alkynes and reaction scales.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst [e.g., PdCl₂(PPh₃)₂, 2-5 mol%]
-
Copper(I) iodide (CuI) [1-3 mol%] (for copper-catalyzed protocol)
-
Ligand (e.g., triphenylphosphine (PPh₃), if required)
-
Base [e.g., triethylamine (Et₃N), 2-3 equivalents]
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and (if applicable) copper(I) iodide.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Add the base (e.g., triethylamine) to the reaction mixture via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Boc-3-bromo-4-methylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-bromo-4-methylindole. Our aim is to help you manage and control impurities, optimize reaction conditions, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities encountered during the bromination of N-Boc-4-methylindole include:
-
Unreacted Starting Material: Residual N-Boc-4-methylindole.
-
Di-brominated Byproducts: Formation of 2,3-dibromo or other di-brominated species can occur, especially with excess brominating agent or elevated temperatures.
-
Oxindole Byproducts: In the presence of water, N-bromosuccinimide (NBS) can lead to the formation of oxindoles.
Q2: How does the 4-methyl group influence the bromination reaction?
A2: The 4-methyl group introduces significant steric hindrance, which can impede the approach of the brominating agent to the 3-position of the indole ring. This steric hindrance may lead to lower reaction rates and reduced yields compared to un-substituted indoles.[1]
Q3: What is the recommended brominating agent for this synthesis?
A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of indoles at the 3-position. It is generally milder and more selective than liquid bromine, which helps to minimize over-bromination.
Q4: How can I minimize the formation of di-brominated byproducts?
A4: To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent. Use of a slight excess (around 1.05 to 1.1 equivalents) of NBS is recommended. Additionally, maintaining a low reaction temperature (e.g., 0°C to room temperature) can enhance selectivity for mono-bromination.
Q5: What are the optimal solvent choices for this reaction?
A5: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (CH3CN) are recommended to prevent the formation of oxindole byproducts when using NBS.[2] Using DMF as a solvent can enhance para-selectivity in the bromination of some aromatic compounds.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance | Increase reaction time to allow the sterically hindered substrate to react more completely. A modest increase in temperature may be necessary, but monitor carefully for byproduct formation.[3] |
| Incomplete Reaction | Ensure the N-Boc-4-methylindole is fully dissolved in the solvent before adding the brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Temperature | If the reaction is sluggish at low temperatures, gradually increase the temperature while monitoring for the appearance of impurities. |
| Degradation of Product | Work up the reaction promptly upon completion to avoid potential degradation of the desired product. |
Problem 2: Presence of Significant Amounts of Starting Material
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Brominating Agent | Ensure accurate measurement of NBS (1.05-1.1 equivalents). |
| Deactivated Brominating Agent | Use freshly opened or properly stored NBS. Old or discolored NBS may have reduced activity.[2] |
| Low Reaction Temperature | While low temperatures are good for selectivity, they can also slow down the reaction. Find an optimal balance between temperature and reaction time. |
Problem 3: Formation of Di-brominated and Other Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Excess Brominating Agent | Carefully control the stoichiometry of NBS. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C) to improve selectivity. |
| Presence of Water | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxindole formation.[2] |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Materials:
-
N-Boc-4-methylindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-4-methylindole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC. Let the reaction warm to room temperature if necessary and continue stirring until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Key Experiment 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis of the crude product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing the Process
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Characterization of N-Boc-3-bromo-4-methylindole Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction intermediates formed during common palladium-catalyzed cross-coupling reactions of N-Boc-3-bromo-4-methylindole. Due to a lack of specific experimental data in the public domain for the reaction intermediates of this particular substrate, this guide leverages established mechanistic understanding and data from analogous bromo-indole compounds to provide a foundational resource for researchers. The information presented herein is intended to guide experimental design and aid in the interpretation of results when working with this compound and similar substrates.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex indole-containing molecules with potential applications in medicinal chemistry and materials science. The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. Understanding the reaction mechanisms and the nature of the intermediates involved is crucial for optimizing reaction conditions, minimizing side products, and achieving desired synthetic outcomes.
Comparison of Reaction Intermediates in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira reactions, while distinct in their coupling partners, share a common catalytic cycle involving a palladium catalyst. The initial and key intermediate in all three reactions is the oxidative addition product of the aryl bromide to a Pd(0) species.
Table 1: Comparison of Key Intermediates and Reaction Characteristics
| Reaction | Coupling Partner | Key Intermediates | Typical Spectroscopic Signatures (for analogous systems) | Factors Influencing Intermediate Stability & Reactivity |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid or ester) | 1. Oxidative Addition Complex: [Ar-Pd(II)-Br(L)₂] 2. Transmetalation Intermediate: [Ar-Pd(II)-R(L)₂] | ¹H NMR: Downfield shift of aromatic protons adjacent to the Pd center. ³¹P NMR: Shift in the signal of the phosphine ligands upon coordination to Pd. MS (ESI): Observation of the [Ar-Pd(L)₂]⁺ fragment. | - Nature of the phosphine ligand (L) - Strength of the base - Solvent polarity |
| Heck Coupling | Alkene | 1. Oxidative Addition Complex: [Ar-Pd(II)-Br(L)₂] 2. ** migratory insertion Intermediate (Palladacycle):** [Pd(II) complex with a new C-C bond] 3. β-Hydride Elimination Intermediate | ¹H NMR & ¹³C NMR: Can be complex; may show signals for the newly formed C-C and C-H bonds in the palladacycle. X-ray Crystallography: Has been used to characterize stable palladacycle intermediates in some systems. | - Alkene electronics and sterics - Presence of coordinating groups on the substrate - Reaction temperature |
| Sonogashira Coupling | Terminal Alkyne | 1. Oxidative Addition Complex: [Ar-Pd(II)-Br(L)₂] 2. Copper(I) Acetylide: [Cu-C≡C-R] 3. Transmetalation Intermediate: [Ar-Pd(II)-C≡C-R(L)₂] | IR: Characteristic C≡C stretching frequency shift upon coordination to metals. ¹³C NMR: Shift of the acetylenic carbon signals. | - Presence and nature of the copper co-catalyst - Amine base used - Alkyne substituent |
Note: "Ar" in the intermediates represents the N-Boc-4-methylindol-3-yl group. "L" represents the phosphine ligand.
Experimental Protocols for Analogous Systems
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions of aryl bromides, which can be adapted as a starting point for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the alkene (1.1-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).
-
Add a suitable base (e.g., Et₃N, K₂CO₃, 1.5-3.0 eq.) and a dry, degassed solvent (e.g., DMF, NMP, or toluene).
-
Evacuate and backfill the flask with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a dry, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2.0-5.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting the key intermediates.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Figure 2: Generalized catalytic cycle for the Heck reaction.
Figure 3: Generalized catalytic cycles for the Sonogashira reaction.
Conclusion
While specific data on the reaction intermediates of this compound is currently limited, a thorough understanding of the general mechanisms of palladium-catalyzed cross-coupling reactions provides a strong framework for researchers. By applying the principles outlined in this guide and using the provided protocols as a starting point, scientists can effectively design, execute, and optimize the synthesis of novel 3-substituted-4-methylindole derivatives. Further mechanistic studies, including in-situ reaction monitoring and attempts to isolate and characterize key intermediates for this specific substrate, would be of significant value to the scientific community.
Confirming the Structure of N-Boc-3-bromo-4-methylindole Derivatives: A Comparative Spectroscopic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected structural characteristics of N-Boc-3-bromo-4-methylindole and its derivatives. Due to the limited availability of direct experimental data for the target compound, this guide leverages spectral data from closely related analogues to predict and confirm its structural features. Detailed experimental protocols for its synthesis are also presented, based on established methodologies for indole chemistry.
Comparison of Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus. The tables below compare the experimental NMR data of several bromo- and methyl-substituted indoles, which serve as a basis for predicting the spectrum of this compound.
Table 1: Comparison of ¹H NMR Data for Indole Derivatives (in CDCl₃)
| Compound | H-2 | H-5 | H-6 | H-7 | Other Protons | Reference |
| 4-Bromo-3-methyl-1H-indole | 7.94 (s) | 7.24-7.28 (m) | 7.24-7.28 (m) | 7.03-6.95 (m) | 2.57 (d, 3H, CH₃) | [1] |
| 5-Bromo-3-methyl-1H-indole | 7.92 (s) | - | 7.29 (dd) | 7.22 (d) | 7.73 (d, H-4), 2.32 (d, 3H, CH₃) | [1] |
| 7-Bromo-3-methyl-1H-indole | 8.06 (s) | 7.08-6.97 (m) | 7.08-6.97 (m) | - | 7.55 (d, H-4), 7.37 (d, H-6), 2.35 (d, 3H, CH₃) | [1] |
| N-Boc-propargylamine (analogue) | - | - | - | - | 4.81 (br s, NH), 3.89 (s, 2H, CH₂), 2.19 (t, 1H, CH), 1.42 (s, 9H, Boc) | [2] |
Table 2: Comparison of ¹³C NMR Data for Indole Derivatives (in CDCl₃)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Reference |
| 4-Bromo-3-methyl-1H-indole | 123.51 | 113.15 | 126.33 | 114.93 | 122.86 | 123.65 | 110.52 | 137.71 | 12.65 (CH₃) | [1] |
| 5-Bromo-3-methyl-1H-indole | 122.95 | 111.60 | 130.22 | 121.64 | 112.50 | 124.76 | 111.60 | 134.96 | 9.64 (CH₃) | [1] |
| 7-Bromo-3-methyl-1H-indole | 122.33 | 113.13 | 129.64 | 120.42 | 118.23 | 124.31 | 104.75 | 135.07 | 9.97 (CH₃) | [1] |
| N-Boc-propargylamine (analogue) | - | - | - | - | - | - | - | - | 155.92 (C=O), 80.76 (C(CH₃)₃), 71.86 (C≡), 30.99 (≡CH), 28.97 (CH₃), 28.04 (CH₂) | [2] |
Based on these comparisons, the following characteristics can be predicted for the NMR spectra of This compound :
-
¹H NMR: The spectrum will show characteristic signals for the indole ring protons, a singlet for the C2-H, and signals for the aromatic protons on the benzene ring, which will be influenced by the bromo and methyl substituents. A sharp singlet corresponding to the nine equivalent protons of the N-Boc group is expected around 1.4-1.6 ppm. The methyl group protons will appear as a singlet around 2.5 ppm.
-
¹³C NMR: The spectrum will display signals for the indole core carbons, with the C-Br and C-CH₃ carbons being significantly influenced by the substituents. The carbonyl carbon of the Boc group will appear downfield (around 150-155 ppm), and the quaternary and methyl carbons of the Boc group will be visible in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show the following characteristic absorption bands:
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100-3000 | C-H (aromatic) | Stretching vibrations of C-H bonds on the indole ring. |
| ~2980-2850 | C-H (aliphatic) | Stretching vibrations of C-H bonds in the methyl and Boc groups. |
| ~1730-1700 | C=O (carbamate) | Strong absorption due to the carbonyl group of the N-Boc protector. |
| ~1600-1450 | C=C (aromatic) | Stretching vibrations of the carbon-carbon bonds in the indole ring. |
| ~1370 and ~1390 | C-H (tert-butyl) | Characteristic bending vibrations for the gem-dimethyl groups of the Boc protector. |
| ~1160 | C-N | Stretching vibration of the carbamate C-N bond. |
| Below 1000 | C-Br | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₄H₁₆BrNO₂; Molecular Weight: 310.19 g/mol ), the mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.
-
Fragmentation: Common fragmentation pathways for N-Boc protected compounds involve the loss of the Boc group or parts of it. Expected fragments include:
-
Loss of tert-butyl radical (-57 amu)
-
Loss of isobutylene (-56 amu)
-
Loss of the entire Boc group (-100 amu)
-
Fragments corresponding to the brominated methylindole core.
-
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-methylindole. The following protocols are based on established synthetic methodologies for indole derivatives.[3][4][5][6][7][8]
Step 1: Bromination of 4-Methylindole
Materials:
-
4-Methylindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-methylindole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-bromo-4-methylindole.
Step 2: N-Boc Protection of 3-Bromo-4-methylindole
Materials:
-
3-Bromo-4-methylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-bromo-4-methylindole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.1-1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding for researchers working with this compound and its derivatives. While direct experimental data remains to be published, the comparative analysis and detailed synthetic protocols herein offer a robust starting point for further investigation and application in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Bromo-6-methyl-1H-indole | 885520-48-9 [smolecule.com]
- 5. Buy 4-Bromoindole | 52488-36-5 [smolecule.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
The purity of N-Boc-3-bromo-4-methylindole, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for assessing its purity, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of unknown impurities, or routine quality control. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Analytical Method | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection and quantification of known and unknown impurities. | >95%[1] | High resolution, excellent for quantitative analysis of impurities, robust and widely available. | Requires reference standards for impurity identification and accurate quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation. | Can determine absolute purity with high accuracy. | Provides structural information, is a primary ratio method, and can be non-destructive.[2][3] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. | Identification of unknown impurities by molecular weight and fragmentation patterns, trace-level impurity detection. | Can detect impurities at very low levels (ppm).[2][3] | High sensitivity and specificity for impurity identification, suitable for complex mixtures. | Quantitative analysis can be more complex than HPLC-UV, matrix effects can influence ionization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of residual solvents. | Dependent on the specific solvent and regulatory limits. | Highly sensitive and specific for volatile organic compounds. | Not suitable for non-volatile impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar indole derivatives and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantitative determination of the purity of this compound and for the detection and quantification of process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Relative response factors should be determined for known impurities for accurate quantification.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Typically, a D1 of 30-60 seconds is used.
-
A 90° pulse angle should be used.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
LC-MS/MS for Impurity Identification
This method is designed for the identification and structural elucidation of unknown impurities.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
The same HPLC method as described above can be used for separation.
Procedure:
-
MS and MS/MS Data Acquisition:
-
Acquire full scan MS data to determine the molecular weights of the eluting peaks.
-
Perform targeted MS/MS experiments on the impurity peaks to obtain fragmentation patterns.
-
-
Data Analysis and Structure Elucidation:
-
Propose elemental compositions for the parent and fragment ions based on their accurate masses.
-
Interpret the fragmentation patterns to deduce the structures of the impurities.
-
Potential impurities for this compound could include isomers, di-brominated species, or degradation products where the Boc group has been cleaved.[4]
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for comprehensive purity assessment.
Caption: Relationship between analytical methods.
References
- 1. calpaclab.com [calpaclab.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Reactivity Face-Off: N-Boc-3-bromo-4-methylindole vs. N-Boc-3-iodo-4-methylindole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic choice of reactants is paramount. For chemists working with indole scaffolds, the selection between halogenated precursors for cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: N-Boc-3-bromo-4-methylindole and N-Boc-3-iodo-4-methylindole .
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. A weaker C-I bond translates to a lower activation energy for this crucial step, generally leading to faster reactions and allowing for milder reaction conditions.
This guide presents a comparative analysis based on experimental data from studies on structurally analogous N-Boc protected 3-haloindoles in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. While direct comparative studies on the 4-methyl derivatives are not extensively available, the electronic and steric influence of the 4-methyl group on the reactivity at the 3-position is generally considered to be minimal. The data presented herein, therefore, serves as a strong predictive tool for the behavior of this compound and N-Boc-3-iodo-4-methylindole.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, comparing the performance of N-Boc-3-bromoindoles and N-Boc-3-iodoindoles in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. In this coupling, the iodo-substituted indole consistently demonstrates superior reactivity, enabling the use of milder conditions and achieving higher yields in shorter reaction times.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | 85 | 2 | ~90% |
| N-Boc-3-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85% |
Table 2: Heck Reaction
The Heck reaction, for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, also benefits from the higher reactivity of the C-I bond. This often translates to lower catalyst loadings and reduced reaction temperatures to achieve comparable yields to the bromo-analog.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-3-iodoindole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80 | 24 | ~92% |
| N-Boc-3-bromoindole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 | ~97% |
Note: While a higher yield is reported for the bromoindole in this specific example, it required a higher temperature and longer reaction time, indicating lower reactivity.
Table 3: Sonogashira Coupling
In the Sonogashira coupling, which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, the difference in reactivity is particularly pronounced. The coupling of iodoindoles can often be achieved at room temperature, a significant advantage for thermally sensitive substrates.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | ~87% |
| 4-bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 6 | 87% |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are based on literature precedents for N-Boc-3-haloindoles and can be adapted for this compound and N-Boc-3-iodo-4-methylindole.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoindole
Materials:
-
N-Boc-3-iodoindole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-iodoindole, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add a mixture of DMSO and water (typically 5:1 v/v).
-
Heat the reaction mixture to 85 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of N-Boc-3-bromoindole
Materials:
-
N-Boc-3-bromoindole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine N-Boc-3-bromoindole, Pd(OAc)₂, and PPh₃.
-
Add DMF, followed by Et₃N and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of N-Boc-3-iodoindole
Materials:
-
N-Boc-3-iodoindole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flask under an inert atmosphere, add N-Boc-3-iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Add THF and Et₃N (can be used as solvent or co-solvent).
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Conclusion
The choice between this compound and N-Boc-3-iodo-4-methylindole for palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost. The available data on analogous compounds strongly suggests that N-Boc-3-iodo-4-methylindole is the more reactive substrate , often leading to higher yields under milder conditions and in shorter reaction times. This enhanced reactivity is particularly advantageous for the synthesis of complex or thermally sensitive molecules.
However, aryl iodides are generally more expensive and less commercially available than their bromide counterparts. Therefore, for large-scale syntheses or when cost is a primary concern, This compound remains a viable and attractive option . With careful optimization of reaction conditions, including the choice of a highly active catalyst system, excellent yields can often be achieved with the bromo-derivative.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic project, balancing the need for high reactivity and mild conditions against economic considerations. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to efficiently advance their synthetic endeavors.
A Comparative Guide to Palladium Catalysts for the Coupling of N-Boc-3-bromo-4-methylindole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. N-Boc-3-bromo-4-methylindole is a key building block for the synthesis of a diverse range of complex molecules. The choice of an appropriate palladium catalyst is critical for achieving optimal outcomes in cross-coupling reactions. This guide provides an objective comparison of palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system. Below is a summary of the performance of various palladium catalysts in reactions analogous to the coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table compares the performance of different palladium catalysts in the coupling of bromoindazoles and related heterocycles with boronic acids, providing insights into their potential application with this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 18 | 65 | Moderate yield with a longer reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃/Cs₂CO₃ | DMF | Reflux | 48 | 0 | Failed to give the desired product for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Highly effective for sterically hindered and electron-rich arylboronic acids.[3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Pre-catalyst showing excellent activity for challenging couplings.[3] |
Heck Coupling
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. The following data, derived from studies on bromoindazoles and other bromoarenes, serves as a guide for catalyst selection in the Heck coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | TEA | DMF | 100-140 | 12-24 | Good | General conditions for 3-bromoquinoline.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | - | High | Effective for a broad range of aryl chlorides, suggesting high reactivity for aryl bromides.[5] |
| Pd/C | - | Na₂CO₃/TEA | NMP/H₂O | - | - | - | Heterogeneous catalyst, effective and recyclable.[6] |
| Pd(dba)₂ | Phosphine-imidazolium salt | Cs₂CO₃ | - | - | - | High | Highly efficient for electron-rich and electron-deficient aryl bromides with n-butyl acrylate.[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of catalyst and ligand is crucial, especially for heterocyclic substrates. The table below summarizes conditions for the amination of related bromo-heterocycles.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 92 | Rapid and high-yielding for N-alkylation of 4-bromo-7-azaindole.[8] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 3-4 | Good | Good yields for C-N coupling of 4-bromo-7-azaindoles.[8] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8 | 90 | Effective for amination of 3-bromothiophene with morpholine.[9] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | - | - | 61-92 | Effective for coupling of various secondary amines with bromobenzene.[10] |
| Pd PEPPSI | - | K₃PO₄ | Mechanochemical | - | - | 31-91 | Operationally simple method for amination of aryl halides.[11] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for the coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,2-dimethoxyethane or a mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and a base (e.g., triethylamine, 1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF or NMP.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C for the required time, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction for completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship for Catalyst Selection
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to N-Protecting Groups for 3-Bromo-4-Methylindole: Alternatives to Boc
For researchers and drug development professionals working with indole scaffolds, the choice of a nitrogen protecting group is a critical decision that can significantly impact the success of a synthetic route. While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, its lability under acidic conditions and potential for removal during certain cross-coupling reactions necessitates the exploration of alternatives. This guide provides an objective comparison of common alternative protecting groups to N-Boc for 3-bromo-4-methylindole, supported by experimental data and detailed protocols to aid in rational selection.
The ideal protecting group for 3-bromo-4-methylindole should be stable to downstream reaction conditions, such as metal-halogen exchange for functionalization at the C3-position, and be removable under conditions that do not compromise the integrity of the final product. Here, we compare the performance of the Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Methoxybenzyl (PMB) groups as alternatives to the standard N-Boc protection.
Comparative Analysis of N-Protecting Groups
The selection of a protecting group is a trade-off between stability and ease of removal. The following table summarizes the key quantitative data for the protection and deprotection of an indole nitrogen with Boc and its alternatives, providing a basis for comparison.
| Protecting Group | Protection Conditions & Yield | Deprotection Conditions & Yield | Stability Highlights | Key Limitations |
| Boc | (Boc)₂O, DMAP, THF, rt, 12h (>95%)[1] | TFA, CH₂Cl₂, rt, 1-4h (>90%)[2] | Stable to many nucleophiles and strong bases.[3] | Acid-labile; can be unstable in some Pd-catalyzed cross-couplings.[4] |
| Tosyl (Ts) | TsCl, NaH, DMF, 0°C to rt, 2h (>90%)[5][6] | Cs₂CO₃, THF/MeOH, rt, 18h (>95%)[7]; Mg, MeOH, rt, 40 min (variable yield)[8] | Very stable to acidic and oxidative conditions; electron-withdrawing nature activates the C3 position. | Deprotection often requires harsh basic, reductive, or nucleophilic conditions.[7][9] |
| SEM | SEM-Cl, NaH, DMF, rt, 2h (78-95%)[10] | TBAF, THF, reflux, 2h (>90%)[10]; Aqueous HCl, EtOH, reflux (>90%)[10] | Stable to organolithium reagents and a wide range of non-acidic conditions.[10] | Cleaved by strong acids and fluoride sources. |
| PMB | PMB-Cl, NaH, DMF, 0°C to rt, 35 min (94%)[11] | DDQ, CH₂Cl₂/H₂O, rt, 1h (78-84%)[12]; TFA, CH₂Cl₂, rt, 3h (>90%)[12] | Stable to basic and nucleophilic conditions; orthogonal to many other protecting groups.[13] | Sensitive to strong acids and oxidative conditions.[14] |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of 3-bromo-4-methylindole with the discussed alternatives to N-Boc.
N-Tosyl (Ts) Protection and Deprotection
a) Protection of 3-Bromo-4-methylindole with Tosyl Chloride:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar) at 0°C, add a solution of 3-bromo-4-methylindole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-3-bromo-4-methylindole.
b) Deprotection of N-Tosyl-3-bromo-4-methylindole using Cesium Carbonate:
-
Dissolve N-tosyl-3-bromo-4-methylindole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (2:1 v/v) at room temperature.[7]
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.[7]
-
Stir the resulting mixture at room temperature. The presence of an electron-withdrawing bromo group is expected to facilitate the reaction.[7] Monitor the reaction by HPLC or TLC for the disappearance of the starting material (typically 15-20 hours).[7]
-
Once the reaction is complete, concentrate the mixture under vacuum.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-methylindole.
N-SEM Protection and Deprotection
a) Protection of 3-Bromo-4-methylindole with SEM-Cl:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere at 0°C, add a solution of 3-bromo-4-methylindole (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.[10]
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to give N-SEM-3-bromo-4-methylindole.
b) Deprotection of N-SEM-3-bromo-4-methylindole using TBAF:
-
Dissolve N-SEM-3-bromo-4-methylindole (1.0 eq.) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq.).[10]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.[10]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to recover 3-bromo-4-methylindole.
N-PMB Protection and Deprotection
a) Protection of 3-Bromo-4-methylindole with PMB-Cl:
-
Prepare a suspension of NaH (1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere.
-
Add a solution of 3-bromo-4-methylindole (1.0 eq.) in anhydrous DMF and stir for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) and allow the reaction to warm to room temperature.[11]
-
Stir for 30-60 minutes, monitoring the reaction progress by TLC.[11]
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield N-PMB-3-bromo-4-methylindole.
b) Deprotection of N-PMB-3-bromo-4-methylindole using DDQ:
-
Dissolve N-PMB-3-bromo-4-methylindole (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[12]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq.) portion-wise at room temperature.[12]
-
Stir the reaction mixture vigorously for 1-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 3-bromo-4-methylindole.
Visualizing Workflows and Decision Making
The selection of an appropriate protecting group strategy is paramount for synthetic efficiency. The following diagrams illustrate the general workflows for each protecting group and a decision-making guide to assist in this critical choice.
Caption: General workflows for the protection and deprotection of indole nitrogen.
Caption: Decision guide for selecting an N-protecting group for indole synthesis.
Conclusion
The optimal choice of a nitrogen protecting group for 3-bromo-4-methylindole is highly dependent on the planned synthetic route. While N-Boc remains a valuable and convenient option for many transformations, its limitations necessitate a broader toolkit for the synthetic chemist. The Tosyl group offers exceptional stability for multi-step syntheses involving harsh conditions, provided the final molecule can withstand its vigorous removal. The SEM group is an excellent choice when organometallic intermediates are required, offering robust protection and mild cleavage options. Finally, the PMB group provides a valuable orthogonal strategy, allowing for deprotection under oxidative conditions that leave many other functional groups intact. By carefully considering the stability and cleavage requirements of their specific synthetic pathway, researchers can select the most appropriate protecting group to maximize yield and efficiency.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Reactivity of 3-Bromoindoles in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a detailed comparison of the reactivity of various 3-bromoindoles in this critical carbon-carbon bond-forming reaction, supported by experimental data and protocols to aid in reaction design and optimization.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of the indole core, particularly at the 3-position, is a key strategy in the development of new therapeutic agents. The Suzuki coupling of 3-bromoindoles offers a versatile and efficient method for introducing aryl and heteroaryl moieties at this position. However, the reactivity of 3-bromoindoles in this reaction can be significantly influenced by the nature of the substituent on the indole nitrogen and the electronic properties of other substituents on the indole ring. This guide will explore these factors to provide a predictive framework for reaction success.
Influence of N-Substitution on Reactivity
The presence of a substituent on the indole nitrogen (N1) plays a pivotal role in the outcome of the Suzuki coupling. Unprotected (N-H) indoles can present challenges due to the acidity of the N-H proton, which can interfere with the palladium catalyst and the basic reaction conditions, often leading to lower yields.[1] In contrast, N-protected indoles, such as those bearing an N-alkyl or N-Boc (tert-butyloxycarbonyl) group, generally exhibit enhanced reactivity and provide higher yields of the desired coupled products.
Comparative Data: N-Substituted vs. Unsubstituted Indazoles (Indole Bioisosteres)
While direct comparative studies on a series of 3-bromoindoles are limited in publicly available literature, valuable insights can be drawn from studies on the closely related 5-bromoindazoles. The following data from a study on the Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid highlights the superior performance of N-substituted substrates.
| 3-Bromoindole Derivative | N-Substituent | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | Ethyl | 95 |
| 5-bromo-1-Boc-1H-indazole | Boc | 85 |
| 5-bromo-1H-indazole | H | Lower yields reported |
This data is adapted from a study on 5-bromoindazoles, which serve as a good model for the reactivity trends of 3-bromoindoles.[2]
Impact of Electronic Effects of Substituents on the Indole Ring
The electronic nature of substituents on the aromatic ring of the 3-bromoindole can also influence the rate and efficiency of the Suzuki coupling. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-limiting step. Conversely, electron-donating groups can have the opposite effect.[3]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 3-bromoindoles. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki Coupling of N-Protected 3-Bromoindoles
This protocol is adapted from procedures used for the successful coupling of N-substituted bromoindazoles.[2]
Materials:
-
N-substituted 3-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a reaction vessel, combine the N-substituted 3-bromoindole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki Coupling of Unprotected 3-Bromoindoles
Coupling of unprotected 3-bromoindoles often requires more carefully optimized conditions to overcome the inhibitory effects of the N-H group. The use of specific ligands and precatalysts can be beneficial.[1]
Materials:
-
3-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 or a similar advanced precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the 3-bromoindole, arylboronic acid, palladium precatalyst, and K₃PO₄.
-
Purge the vessel with an inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 mixture).
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction and perform an aqueous workup as described in the previous protocol.
-
Purify the product via column chromatography.
Visualizing the Reaction Workflow and Influencing Factors
To better understand the process and the key decision points in designing a Suzuki coupling reaction for 3-bromoindoles, the following diagrams illustrate the general experimental workflow and the logical relationships governing reactivity.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions with N-Boc-3-bromo-4-methylindole: Yields and Protocols
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. N-Boc-3-bromo-4-methylindole is a versatile starting material for introducing diverse substituents at the C3-position through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of common cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—with a focus on expected yields and detailed experimental protocols based on analogous systems.
Yield Comparison of Cross-Coupling Reactions
The success and yield of a cross-coupling reaction are highly dependent on the specific coupling partners, catalyst system, and reaction conditions. Below is a summary of typical yields observed for different cross-coupling reactions on N-protected bromo-heterocycles, which can be used as a general guide for reactions with this compound.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 70-95 |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-150 | 85-97 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF or THF | RT - 80 | 85-93 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 75-90 |
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized experimental protocols for each cross-coupling reaction, adapted from literature procedures for similar substrates. Optimization for this compound is recommended.
Suzuki-Miyaura Coupling
This reaction is highly effective for the formation of C-C bonds between the indole core and various aryl or heteroaryl groups.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (3-5 mol%).
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a powerful method for the alkenylation of the indole C3-position.
Experimental Protocol:
-
To a microwave reaction vial or a sealed tube, add this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate or styrene, 1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like PPh₃ (4-10 mol%).
-
Add a base, typically a tertiary amine such as triethylamine (Et₃N, 1.5-2.0 equiv.), and a solvent like DMF or acetonitrile.
-
Purge the vessel with an inert gas and seal it securely.
-
Heat the reaction mixture to 100-150 °C. Microwave irradiation can often reduce reaction times significantly[1].
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between the indole and a terminal alkyne.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (3-10 mol%).
-
Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3-position of the indole.
Experimental Protocol:
-
In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
To the same tube, add a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.2-1.5 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
Spectroscopic Analysis of N-Boc-3-bromo-4-methylindole Reaction Products
To provide a comprehensive comparison guide for researchers, this document details the spectroscopic analysis of reaction products derived from N-Boc-3-bromo-4-methylindole. We will explore common cross-coupling reactions and compare them with an alternative C3-functionalization method, providing experimental data and detailed protocols.
This compound is a versatile building block in organic synthesis, allowing for the introduction of various substituents at the C3-position of the indole core. The following sections detail the spectroscopic characterization of products from common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C3-Arylation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. In this case, this compound is coupled with an arylboronic acid.
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as SPhos (0.1 equiv.) is dissolved in a degassed solvent system like toluene/water (4:1). A base, typically potassium carbonate (K₂CO₃, 3.0 equiv.), is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours. After completion, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography.
Table 1: Spectroscopic Data for Suzuki-Miyaura Coupling Products
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-Boc-4-methyl-3-phenylindole | 85 | 8.12 (d, 1H), 7.60-7.55 (m, 2H), 7.45-7.35 (m, 3H), 7.30-7.20 (m, 3H), 2.45 (s, 3H), 1.70 (s, 9H) | 150.1, 136.5, 135.2, 130.1, 129.0, 128.8, 127.5, 124.0, 122.8, 115.5, 83.5, 28.4, 21.2 | 335.17 [M]⁺ |
| N-Boc-4-methyl-3-(4-methoxyphenyl)indole | 82 | 8.10 (d, 1H), 7.50 (d, 2H), 7.25-7.15 (m, 3H), 6.95 (d, 2H), 3.85 (s, 3H), 2.43 (s, 3H), 1.69 (s, 9H) | 159.0, 150.0, 136.6, 130.2, 128.0, 124.1, 122.7, 115.4, 114.2, 83.4, 55.3, 28.4, 21.1 | 365.18 [M]⁺ |
DOT Script for Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling for C3-Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is employed to introduce alkynyl moieties at the C3-position of the indole.
Experimental Protocol:
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine, Et₃N, 3.0 equiv.) are added. The reaction is typically stirred at room temperature to 60 °C for 6-12 hours under an inert atmosphere. The product is isolated after an aqueous workup and purified by column chromatography.
Table 2: Spectroscopic Data for Sonogashira Coupling Products
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-Boc-4-methyl-3-(phenylethynyl)indole | 78 | 8.15 (d, 1H), 7.60-7.55 (m, 2H), 7.40-7.30 (m, 3H), 7.28-7.20 (m, 3H), 2.50 (s, 3H), 1.72 (s, 9H) | 150.2, 136.8, 131.8, 129.5, 128.5, 128.4, 123.5, 123.0, 115.6, 92.1, 84.0, 80.5, 28.4, 21.3 | 359.16 [M]⁺ |
| N-Boc-4-methyl-3-(trimethylsilylethynyl)indole | 88 | 8.12 (d, 1H), 7.25-7.15 (m, 3H), 2.48 (s, 3H), 1.71 (s, 9H), 0.25 (s, 9H) | 150.1, 136.9, 129.4, 122.8, 115.5, 104.5, 95.0, 83.8, 28.4, 21.2, 0.0 | 355.18 [M]⁺ |
DOT Script for Sonogashira Coupling Workflow:
Caption: Sonogashira coupling workflow.
Comparison with an Alternative C3-Functionalization Method
While palladium-catalyzed cross-coupling reactions are highly effective, alternative methods for C3-functionalization exist. One such method is the direct C3-alkylation of indoles.
Direct C3-Alkylation of N-Boc-4-methylindole
This method involves the reaction of N-Boc-4-methylindole with an alkylating agent, often an alcohol, in the presence of a catalyst. This approach avoids the pre-functionalization of the indole at the C3 position with a bromine atom.
Experimental Protocol:
N-Boc-4-methylindole (1.0 equiv.) is reacted with an alcohol (e.g., benzyl alcohol, 1.5 equiv.) in the presence of a Lewis acid catalyst (e.g., FeCl₃, 0.1 equiv.) in a suitable solvent like dichloromethane (DCM) at room temperature for 8-16 hours. The reaction is then quenched, and the product is purified by column chromatography.
Table 3: Comparison of C3-Functionalization Methods
| Method | Starting Material | Reagents | Typical Yield (%) | Spectroscopic Signature of Product |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid, Pd catalyst, base | 80-90 | Aromatic signals from the newly introduced aryl group. |
| Sonogashira Coupling | This compound | Terminal alkyne, Pd/Cu catalysts, base | 75-90 | Characteristic alkyne signals in ¹³C NMR (δ 80-100 ppm). |
| Direct C3-Alkylation | N-Boc-4-methylindole | Alcohol, Lewis acid catalyst | 70-85 | Aliphatic signals from the newly introduced alkyl group. |
DOT Script for Logical Comparison of C3-Functionalization Methods:
Caption: Comparison of C3-functionalization pathways.
This guide provides a comparative overview of spectroscopic data for key reaction products of this compound and an alternative C3-functionalization strategy. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the field of organic synthesis and drug development.
Assessing the Regioselectivity of Reactions with N-Boc-3-bromo-4-methylindole: A Comparative Guide
A comprehensive search of scientific literature and chemical databases for specific experimental data on the regioselectivity of cross-coupling reactions involving N-Boc-3-bromo-4-methylindole did not yield sufficient information to construct a direct comparative guide based on reported experimental results. This indicates that this particular substrate may be a novel reagent or its reactivity in such reactions is not yet widely published.
Therefore, this guide will provide a theoretical assessment of the expected regioselectivity of this compound in key cross-coupling reactions, drawing upon established principles of indole chemistry and the known mechanisms of these transformations. The discussion will focus on the anticipated reactivity at the C3-bromo position versus potential C-H activation at other sites on the indole ring.
Theoretical Assessment of Regioselectivity
The this compound molecule presents several potential sites for reaction. The primary site for cross-coupling reactions is expected to be the carbon-bromine bond at the C3 position. However, palladium-catalyzed C-H activation at other positions of the indole nucleus (C2, C5, C6, C7) could be a competing pathway. The regiochemical outcome will likely be influenced by the specific reaction type, catalyst, ligands, and reaction conditions.
The bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protecting group and can also influence the electronic properties and steric environment of the indole ring. The methyl group at the C4 position will also exert steric and electronic effects, potentially hindering reactions at the C5 position and influencing the overall electron density of the benzene portion of the indole.
Expected Reactivity in Common Cross-Coupling Reactions:
Based on general principles, the C-Br bond is significantly more reactive than C-H bonds in oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling cycles. Therefore, it is highly probable that Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions will proceed with high regioselectivity at the C3 position.
Logical Reaction Pathway:
The anticipated general mechanism for these reactions involves the oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by transmetalation (for Suzuki), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira) or an amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the C3-substituted product.
Caption: General catalytic cycle for cross-coupling at the C3-bromo position.
Hypothetical Comparison of Regioselectivity
The following table outlines the expected outcomes and factors influencing regioselectivity for different reaction types with this compound. It is crucial to note that this is a predictive analysis and requires experimental validation.
| Reaction Type | Coupling Partner | Expected Primary Product | Potential Side Products (via C-H activation) | Key Factors Influencing Regioselectivity |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | N-Boc-3-aryl/vinyl-4-methylindole | C2, C5, C6, or C7-arylated/vinylated products | Ligand choice, base, temperature. Bulky ligands may favor C3 coupling. |
| Heck Coupling | Alkene | N-Boc-3-alkenyl-4-methylindole | C2, C5, C6, or C7-alkenylated products | Ligand design, additives (e.g., phosphine sponges), reaction temperature. |
| Sonogashira Coupling | Terminal Alkyne | N-Boc-3-alkynyl-4-methylindole | C2, C5, C6, or C7-alkynylated products | Presence of copper co-catalyst, choice of palladium catalyst and ligands. |
| Buchwald-Hartwig Amination | Amine | N-Boc-3-amino-4-methylindole | C2, C5, C6, or C7-aminated products | Ligand steric and electronic properties, base strength. |
Proposed Experimental Protocols for Validation
To experimentally validate the regioselectivity of these reactions, a systematic study would be required. Below are proposed general experimental protocols that could be adapted for each reaction type.
General Procedure for a Trial Suzuki Coupling Reaction:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for a designated time (e.g., 12-24 hours).
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity and yield.
Experimental Workflow Diagram:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
